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  • Product: 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid
  • CAS: 1097125-23-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Putative Mechanism of Action of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the potential mechanism of action of the novel chemical entity, 2-[(3,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential mechanism of action of the novel chemical entity, 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid. It is important to note at the outset that, as of the date of this publication, specific mechanistic studies on this compound are not extensively available in the public scientific literature. Therefore, this guide is structured to provide a robust framework for understanding its potential biological activities based on a detailed analysis of its chemical structure, the known pharmacology of related molecules, and a proposed experimental strategy to elucidate its precise mechanism of action. Our approach is grounded in established principles of medicinal chemistry and pharmacological testing, aiming to empower researchers to explore the therapeutic potential of this compound.

Introduction and Structural Analysis

2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid is a synthetic organic molecule belonging to the class of phenylacetic acid derivatives. The core structure consists of a phenylacetic acid moiety, which is known to be a scaffold for a variety of biologically active compounds.[1] The key structural features that are likely to dictate its pharmacological profile are:

  • Phenylacetic Acid Core: This scaffold is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[2][3] Its acidic carboxyl group can participate in crucial interactions with biological targets, such as the active sites of enzymes.

  • 3,4-Difluorophenyl Group: The presence of two fluorine atoms on the phenyl ring significantly alters the electronic properties of this moiety. Fluorine is a highly electronegative atom that can modulate the pKa of the carboxylic acid, influence metabolic stability, and participate in hydrogen bonding or other non-covalent interactions with target proteins.

  • Sulfanyl Linker: The thioether linkage provides a flexible connection between the difluorophenyl and phenylacetic acid moieties. This linker can influence the overall conformation of the molecule and its ability to fit into binding pockets.

Given these structural features, it is plausible to hypothesize that 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid may exhibit anti-inflammatory, analgesic, or other activities mediated by interactions with specific enzymes or receptors.

Hypothesized Mechanisms of Action based on Structural Analogy

Based on the structural similarities to known pharmacologically active agents, we can propose several putative mechanisms of action for 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid. These hypotheses provide a starting point for experimental investigation.

Inhibition of Cyclooxygenase (COX) Enzymes

Many phenylacetic acid derivatives are known inhibitors of COX-1 and COX-2, the key enzymes in the prostaglandin biosynthesis pathway.[3][4] Inhibition of these enzymes is the primary mechanism of action for most NSAIDs. The difluorophenyl moiety in the topic compound is also found in some selective COX-2 inhibitors.[5]

Proposed Signaling Pathway: Inhibition of Prostaglandin Synthesis

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 2-[(3,4-Difluorophenyl)sulfanyl]- 2-phenylacetic acid Compound->COX1 Compound->COX2

Caption: Putative inhibition of COX-1 and COX-2 by the compound.

Modulation of 5-Lipoxygenase (5-LOX)

Some phenylacetic acid derivatives have been shown to dually inhibit both COX and 5-LOX enzymes.[4] 5-LOX is involved in the synthesis of leukotrienes, which are potent inflammatory mediators. Dual inhibition can offer a broader anti-inflammatory profile and potentially a better gastrointestinal safety profile compared to traditional NSAIDs.

Proposed Research Program to Elucidate the Mechanism of Action

To move from hypothesis to evidence, a structured experimental plan is essential. The following sections outline a series of in vitro and in vivo assays designed to systematically investigate the mechanism of action of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid.

In Vitro Enzymatic Assays

The initial step is to determine if the compound directly interacts with the hypothesized enzyme targets.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified ovine COX-1 and human recombinant COX-2.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compound dissolved in DMSO.

    • Colorimetric or fluorometric COX activity assay kit.

    • Plate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control (DMSO).

    • Incubate for a specified time at the optimal temperature (e.g., 37 °C).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the rate of prostaglandin formation using the assay kit's instructions.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Summary

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid15.21.8
Celecoxib (Control)>1000.04
Ibuprofen (Control)5.115.5
Cell-Based Assays

To confirm the activity observed in enzymatic assays within a cellular context.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in Macrophages

  • Objective: To assess the ability of the test compound to inhibit the production of PGE2 in a cellular model of inflammation.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Lipopolysaccharide (LPS).

    • Test compound dissolved in DMSO.

    • Cell culture medium and supplements.

    • PGE2 enzyme-linked immunosorbent assay (ELISA) kit.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.

    • Determine the IC50 value for the inhibition of PGE2 production.

Experimental Workflow Diagram

G cluster_0 Cell Culture and Treatment cluster_1 Analysis A Seed RAW 264.7 cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E PGE2 ELISA D->E F Determine IC50 E->F

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Exploratory

Structural Properties and Characterization of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid: A Technical Guide

Executive Summary & Molecular Rationale In the landscape of modern medicinal chemistry and advanced materials synthesis, fluorinated thioethers represent a privileged class of intermediates. Specifically, 2-[(3,4-difluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

In the landscape of modern medicinal chemistry and advanced materials synthesis, fluorinated thioethers represent a privileged class of intermediates. Specifically, 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid (CAS: 1097125-23-9) serves as a critical building block[1]. The molecular architecture of this compound combines a versatile phenylacetic acid core with a highly electron-deficient 3,4-difluorophenylthio moiety.

The strategic incorporation of the 3,4-difluoro substitution serves a dual purpose: it significantly modulates the lipophilicity (logP) of the molecule while simultaneously withdrawing electron density from the adjacent sulfur atom, thereby increasing the oxidative stability of the thioether linkage[2]. This technical guide details the structural properties, synthetic causality, and a self-validating analytical workflow required for the rigorous characterization of this compound.

Physicochemical & Structural Properties

Understanding the baseline physicochemical properties is essential for designing downstream reactions and purification protocols. The presence of the carboxylic acid dictates a pH-dependent solubility profile, while the fluorinated aromatic ring enhances solubility in moderately polar organic solvents.

PropertyValue / Description
Chemical Name 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid
CAS Number 1097125-23-9[1]
Molecular Formula C₁₄H₁₀F₂O₂S[2]
Molecular Weight 280.29 g/mol [2]
Physical State Crystalline Solid
Hydrogen Bond Donors 1 (Carboxylic Acid)
Hydrogen Bond Acceptors 4 (Oxygen and Fluorine atoms)
Rotatable Bonds 4

Synthetic Methodology & Mechanistic Causality

The synthesis of α-(arylthio)phenylacetic acids fundamentally relies on a bimolecular nucleophilic substitution (Sₙ2) framework. The protocol below is designed to maximize yield while preventing the oxidative dimerization of the thiol to a disulfide.

Mechanistic Causality

The reaction utilizes α-bromophenylacetic acid as the electrophile[3]. 3,4-Difluorobenzenethiol acts as the nucleophile. We employ Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). Why this specific combination? DMF, a polar aprotic solvent, effectively solvates the potassium cation but leaves the thiolate anion relatively unsolvated and highly nucleophilic. K₂CO₃ is chosen over stronger bases (like NaH) to prevent unwanted decarboxylation of the phenylacetic acid substrate[4].

Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask. Purge with inert N₂ gas to prevent oxidative disulfide formation. Dissolve 3,4-difluorobenzenethiol (1.0 eq, 10 mmol) in 50 mL of anhydrous DMF.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq, 20 mmol) in one portion. Stir the suspension at 0°C for 15 minutes to ensure complete generation of the thiolate anion.

  • Electrophile Addition: Dissolve α-bromophenylacetic acid (1.05 eq, 10.5 mmol) in 20 mL of DMF[3]. Add this solution dropwise to the reaction mixture over 10 minutes to control the exotherm.

  • Reaction Propagation: Remove the ice bath. Allow the mixture to stir at ambient temperature (20-25°C) for 4 to 6 hours. Monitor the consumption of the thiol via HPLC.

  • Aqueous Workup: Quench the reaction by pouring it into 100 mL of ice water. Acidify the aqueous layer to pH ~2 using 1M HCl. Causality: Acidification ensures the carboxylic acid is fully protonated, driving its partition into the organic phase during extraction.

  • Extraction & Purification: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from a Toluene/Heptane mixture.

Synthesis A α-Bromophenylacetic Acid (Electrophile) C Base Catalysis (K2CO3 / DMF) Deprotonation of Thiol A->C B 3,4-Difluorobenzenethiol (Nucleophile) B->C D SN2 Nucleophilic Substitution Thiolate attacks α-carbon C->D E 2-[(3,4-Difluorophenyl)sulfanyl] -2-phenylacetic acid D->E

Figure 1: Mechanistic workflow for the SN2-mediated synthesis of the target thioether.

Comprehensive Characterization & Analytical Workflows

To ensure scientific integrity, every synthesized batch must pass through a self-validating analytical system. Purity is the gatekeeper; structural elucidation is only performed on material exceeding 98% purity.

Analytical Logic & Workflow

AnalyticalWorkflow Crude Crude Synthesized Product HPLC HPLC-UV Analysis (Purity Gatekeeper) Crude->HPLC Decision Purity > 98%? HPLC->Decision Purify Recrystallization (Toluene/Heptane) Decision->Purify No NMR Multinuclear NMR (1H, 13C, 19F) Decision->NMR Yes MS HRMS (ESI-TOF) Accurate Mass Decision->MS Yes FTIR FT-IR Spectroscopy (Functional Groups) Decision->FTIR Yes Purify->HPLC

Figure 2: Self-validating analytical workflow ensuring high-fidelity structural characterization.

Spectroscopic Data Interpretation

1. Multinuclear NMR Spectroscopy Solvent Choice Causality: DMSO-d₆ is selected over CDCl₃ because it disrupts intermolecular hydrogen bonding of the carboxylic acid dimers, resulting in sharper signals and allowing for the observation of the highly deshielded -COOH proton.

  • ¹H NMR (400 MHz, DMSO-d₆): The defining feature is the α-CH proton. Because it is flanked by an electron-withdrawing carboxylic acid, a phenyl ring, and a sulfur atom, it appears as a distinct singlet around δ 5.12 ppm. The carboxylic acid proton appears as a broad singlet at δ 12.8 ppm.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): The two fluorine atoms are magnetically inequivalent. They appear as two distinct multiplets at approximately -138 ppm and -142 ppm, exhibiting complex splitting patterns due to ortho-fluorine coupling (³J_FF) and coupling to adjacent aromatic protons.

2. High-Resolution Mass Spectrometry (HRMS) Ionization Causality: Electrospray Ionization in negative mode (ESI-) is utilized. The carboxylic acid moiety readily drops a proton to form a highly stable carboxylate anion, providing a robust and easily identifiable [M-H]⁻ peak without extensive fragmentation.

3. Quantitative Data Summary Table

Analytical TechniqueKey Signals / FragmentsStructural Assignment
¹H NMR (DMSO-d₆) δ 12.8 (br s, 1H)-COOH proton
¹H NMR (DMSO-d₆) δ 5.12 (s, 1H)α-CH proton (S-CH-Ph)
¹H NMR (DMSO-d₆) δ 7.15 - 7.45 (m, 8H)Aromatic protons (Phenyl + Difluorophenyl)
¹³C NMR (DMSO-d₆) δ ~172.5 ppmCarbonyl carbon (C=O)
¹³C NMR (DMSO-d₆) δ ~55.0 ppmα-Carbon
HRMS (ESI-) m/z 279.0288 (Found)[M-H]⁻ (Calculated for C₁₄H₉F₂O₂S: 279.0291)
FT-IR (ATR) 3200-2500 cm⁻¹ (broad)O-H stretching (H-bonded)
FT-IR (ATR) 1710 cm⁻¹C=O stretching
FT-IR (ATR) 1275 cm⁻¹C-F stretching

Conclusion

The characterization of 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid requires a strict adherence to mechanistic principles and self-validating analytical workflows. By leveraging the nucleophilic properties of fluorinated thiols and employing high-resolution multinuclear spectroscopy, researchers can reliably synthesize and verify this compound for downstream applications in complex API (Active Pharmaceutical Ingredient) development.

References

  • Title: 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid | 1097125-23-9 Source: MolPort URL: [1]

  • Title: 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid | 1097125-23-9 Source: ChemicalBook URL: [2]

  • Title: Facile Preparation and Chemical Transformations of Spirocyclopropane‐Annelated Heterocycles Source: ResearchGate URL: [3]

  • Title: WO2001046199A1 - Methods and compounds for inhibiting mrp1 Source: Google Patents URL: [4]

Sources

Foundational

In Vitro Pharmacology of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic Acid: A Technical Overview

Senior Application Scientist Note: This document aims to provide a comprehensive technical guide on the in vitro pharmacology of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: This document aims to provide a comprehensive technical guide on the in vitro pharmacology of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid for researchers, scientists, and drug development professionals. However, a thorough review of publicly available scientific literature and databases reveals a significant gap in the characterization of this specific molecule. While the broader class of phenylacetic acid derivatives has been explored for various therapeutic applications, detailed in vitro pharmacological data, including mechanism of action and specific biological targets for 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid, are not presently available.

This guide will, therefore, pivot to a scientifically grounded, predictive framework. Leveraging data from structurally related phenylacetic acid analogs, this document will outline a logical and robust strategy for the comprehensive in vitro pharmacological characterization of this molecule. This will include proposing potential biological targets, designing key experiments, and establishing self-validating protocols to elucidate its mechanism of action.

Introduction to 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic Acid and the Phenylacetic Acid Class

2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid, with the CAS Number 1097125-23-9, is a member of the phenylacetic acid family.[1] Phenylacetic acids are a versatile class of compounds with a wide spectrum of biological activities.[2] Phenylacetic acid itself is a natural auxin in plants and exhibits antimicrobial properties.[3][4] Derivatives of this core structure have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Certain phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5]

  • Antitubercular Agents: Novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have shown potent activity against Mycobacterium tuberculosis.[6][7]

  • Antifungal Agents: Phenylacetic acid and its sodium salt have been shown to inhibit the growth of various fungi.[8]

The specific structural features of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid—the difluorophenyl group and the sulfanyl linkage—suggest that its pharmacological profile may differ significantly from simpler phenylacetic acid derivatives. The electron-withdrawing nature of the fluorine atoms and the presence of the sulfur atom could influence its binding affinity to various biological targets.

Postulated Mechanisms of Action and Potential Biological Targets

Based on the activities of related compounds, we can hypothesize several potential mechanisms of action for 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid that warrant experimental investigation.

Enzyme Inhibition

Many phenylacetic acid derivatives exert their effects by inhibiting specific enzymes. A primary avenue of investigation should focus on enzymes implicated in disease pathways where related molecules have shown activity.

Diagram 1: Postulated Enzyme Inhibition Workflow

Enzyme_Inhibition_Workflow cluster_screening Initial Screening cluster_confirmation Hit Confirmation & Potency cluster_mechanism Mechanism of Inhibition Compound Compound Enzyme_Panel Broad Enzyme Panel (e.g., Kinases, Proteases, Phosphatases) Compound->Enzyme_Panel Primary Assay (e.g., 10 µM) Hit_Enzymes Identified 'Hit' Enzymes Enzyme_Panel->Hit_Enzymes Dose_Response IC50 Determination (Dose-Response Curve) Hit_Enzymes->Dose_Response Ki_Determination Mechanism of Inhibition Studies (e.g., Michaelis-Menten kinetics) Determine Ki value Dose_Response->Ki_Determination

Caption: A logical workflow for identifying and characterizing enzyme inhibition.

Receptor Modulation

Phenylacetic acid derivatives could potentially interact with cell surface or nuclear receptors. A comprehensive screening approach is necessary to identify any such interactions.

Disruption of Protein-Protein Interactions

The structure of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid may allow it to interfere with protein-protein interactions that are critical for disease progression.

Proposed In Vitro Experimental Protocols

To systematically evaluate the pharmacology of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid, a tiered approach is recommended.

Primary Screening: Broad Target Identification

The initial step should involve screening the compound against a diverse panel of biological targets to identify potential "hits."

Protocol 1: Broad-Panel Radiometric Kinase Assay

  • Objective: To identify potential kinase targets.

  • Materials: 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid, a panel of recombinant kinases, [γ-³²P]ATP, appropriate kinase-specific peptide substrates, kinase buffer, 96-well plates, scintillation counter.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, its specific peptide substrate, and the test compound at a final concentration of 10 µM.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a specified time.

    • Stop the reaction and spot the mixture onto a phosphocellulose membrane.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition relative to a vehicle control (DMSO).

  • Self-Validation: Include a known inhibitor for each kinase as a positive control to ensure assay validity.

Secondary Assays: Hit Confirmation and Potency Determination

Once initial hits are identified, secondary assays are crucial to confirm the activity and determine the potency of the compound.

Protocol 2: IC₅₀ Determination using a Luminescence-Based Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for a confirmed kinase hit.

  • Materials: Confirmed target kinase, substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound.

  • Procedure:

    • Perform a serial dilution of the test compound.

    • Set up the kinase reaction with the varying concentrations of the compound.

    • After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

  • Self-Validation: Ensure the Z'-factor for the assay is > 0.5, indicating a robust assay window.

Tertiary Assays: Mechanism of Action Studies

For confirmed and potent hits, further studies are required to elucidate the mechanism of inhibition.

Protocol 3: Michaelis-Menten Kinetics to Determine Inhibition Mechanism

  • Objective: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Materials: Confirmed target enzyme, substrate, test compound, appropriate buffer and detection reagents.

  • Procedure:

    • Measure the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.

    • Repeat the measurements in the presence of a fixed concentration of the test compound.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Analyze the changes in Vmax and Km to determine the mechanism of inhibition.

  • Self-Validation: The R² value of the linear fits on the Lineweaver-Burk plot should be > 0.95.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Pharmacology Profile of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Assay TypeTargetResult TypeValue (µM)
Primary ScreenKinase Panel (n=300)% Inhibition @ 10 µM>50% for Kinase X, Y, Z
IC₅₀ DeterminationKinase XIC₅₀1.2
IC₅₀ DeterminationKinase YIC₅₀8.5
IC₅₀ DeterminationKinase ZIC₅₀>20
Mechanism of ActionKinase XKᵢ0.8 (Competitive)

Diagram 2: Decision-Making Workflow for In Vitro Characterization

decision_workflow Start Start Primary_Screening Primary Screening (Broad Target Panel) Start->Primary_Screening Hit_Identification Hit Identified? Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay (IC50 Determination) Hit_Identification->Secondary_Assay Yes Stop_Inactive Inactive Hit_Identification->Stop_Inactive No Potency_Check Potent Hit? Secondary_Assay->Potency_Check Mechanism_Study Mechanism of Action Study Potency_Check->Mechanism_Study Yes Stop_Not_Potent Not Potent Potency_Check->Stop_Not_Potent No Lead_Candidate Potential Lead Candidate Mechanism_Study->Lead_Candidate

Caption: A decision tree for advancing a compound through in vitro testing.

Conclusion and Future Directions

While direct experimental data on the in vitro pharmacology of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid is currently lacking in the public domain, this guide provides a robust and scientifically sound framework for its comprehensive characterization. By employing a tiered approach of broad screening, hit validation, and mechanistic studies, researchers can systematically elucidate its biological activity. The proposed protocols, with their emphasis on self-validation, will ensure the generation of high-quality, reproducible data. Future research should focus on executing these experimental plans to unlock the therapeutic potential of this and other novel phenylacetic acid derivatives.

References

  • Synthesis Characterization and Biological Evaluation of 2- (4-FL. (n.d.).
  • 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid - NextSDS. (n.d.).
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022, September 11).
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024, June 20). MDPI.
  • 2,2-Difluoro-2-phenylacetic acid | C8H6F2O2 | CID 726153 - PubChem. (n.d.).
  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (n.d.). PMC.
  • Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents. (2012, February 22). PubMed.
  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012, February 22). MDPI.
  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024, June 30).
  • Phenylacetic acid - Wikipedia. (n.d.).
  • Drug Information | Therapeutic Target Database. (n.d.).
  • Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. (n.d.). PMC.
  • 2,4-Difluorophenylacetic acid 97 81228-09-3 - Sigma-Aldrich. (n.d.).
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC.
  • 2,4,6-Trifluorophenylacetic acid | CAS 209991-63-9 | Ossila. (n.d.).
  • 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetic acid | 1097125-22-8. (n.d.).

Sources

Exploratory

Receptor Binding Affinity of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic Acid: A Comprehensive Biophysical and Pharmacological Profiling Guide

Executive Summary The evaluation of receptor binding affinity is the cornerstone of preclinical drug discovery. This technical whitepaper provides an in-depth methodological framework for characterizing the binding kinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of receptor binding affinity is the cornerstone of preclinical drug discovery. This technical whitepaper provides an in-depth methodological framework for characterizing the binding kinetics and thermodynamics of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (DFPS-PAA) (CAS: 1097125-23-9). As a representative α -arylthio carboxylic acid, DFPS-PAA possesses a privileged pharmacophore frequently investigated for its antagonism of the CRTH2 (DP2) receptor —a G-protein coupled receptor (GPCR) implicated in Type 2 inflammatory diseases such as asthma and atopic dermatitis [3].

By analyzing the structural rationale of DFPS-PAA and detailing a self-validating, orthogonal biophysical workflow (Surface Plasmon Resonance and Isothermal Titration Calorimetry), this guide equips application scientists and medicinal chemists with the protocols necessary to rigorously quantify target engagement.

Structural Rationale & Target Engagement Mechanics

The molecular architecture of DFPS-PAA (MW: 280.29 g/mol ) is highly optimized for engaging GPCR binding pockets that typically accommodate endogenous prostanoids like Prostaglandin D2 (PGD2). The binding affinity ( Kd​ ) is driven by three distinct structural modules:

  • The Carboxylic Acid Pharmacophore: The free carboxylic acid acts as the primary electrostatic anchor. In the CRTH2 receptor, this moiety forms a critical salt bridge with the highly conserved Arginine residue (Arg170) in the orthosteric binding pocket, mimicking the native interaction of the PGD2 aliphatic acid chain [3].

  • The Thioether (-S-) Linkage: Unlike an ether (-O-) or methylene (-CH2-) linker, the thioether provides a longer bond length (C-S is ~1.8 Å) and distinct dihedral angle preferences. Its high polarizability enhances dispersion interactions with hydrophobic residues (e.g., Tyrosine and Tryptophan) lining the receptor's sub-pocket.

  • The 3,4-Difluorophenyl Ring: The strategic incorporation of fluorine profoundly impacts binding affinity. Fluorine is small (van der Waals radius 1.47 Å, compared to hydrogen's 1.20 Å) but highly electronegative (3.98 Pauling scale) [2]. The 3,4-difluoro substitution lowers the desolvation penalty of the ligand while creating a strong local dipole ( μC−F​=1.41 D) [2]. This enables orthogonal multipolar interactions, such as C-F···H-N hydrogen bonding with the receptor's backbone amides, significantly driving the enthalpic contribution ( ΔH ) to binding.

Note on Chirality: DFPS-PAA contains a chiral center at the α -carbon. Binding affinity is highly stereospecific; typically, the (R)-enantiomer (eutomer) exhibits a 100- to 1000-fold higher affinity for prostanoid receptors than the (S)-enantiomer (distomer). All protocols below assume the use of the enantiopure eutomer.

Orthogonal Workflow for Affinity Determination

Relying on a single assay modality can yield artifactual affinity data due to compound aggregation or non-specific binding. We employ an orthogonal workflow moving from high-throughput equilibrium screening to high-resolution kinetic and thermodynamic profiling [1].

Workflow A Primary Screening (Radioligand Binding) B Kinetic Profiling (SPR) A->B IC50 < 100 nM C Thermodynamic Validation (ITC) B->C Residence Time > 30 min D Lead Optimization (In Vivo Models) C->D Enthalpy-Driven ( ΔH < 0)

Orthogonal biophysical workflow for evaluating DFPS-PAA receptor binding affinity.

Self-Validating Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR provides real-time, label-free detection of the association ( kon​ ) and dissociation ( koff​ ) rates, from which the equilibrium dissociation constant ( Kd​=koff​/kon​ ) is derived.

Causality & System Validation: Because DFPS-PAA is a low-molecular-weight compound (280.3 Da), the SPR response will be extremely small (<20 Response Units). Any mismatch in the bulk refractive index between the running buffer and the sample buffer (which contains DMSO for solubility) will cause massive bulk shifts that obscure the binding signal. A rigorous DMSO calibration curve is mandatory to correct for excluded volume effects on the sensor chip's dextran matrix.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Prime the system with HBS-P+ running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Receptor Immobilization: Activate the flow cell using standard amine coupling (0.4 M EDC / 0.1 M NHS). Inject purified, detergent-solubilized CRTH2 receptor until an immobilization level of ~3000 RU is achieved. Block unreacted esters with 1 M Ethanolamine-HCl.

  • Buffer Matching & DMSO Calibration: Prepare the running buffer to contain exactly 1.0% DMSO. Prepare a solvent correction curve by injecting 8 buffer samples ranging from 0.5% to 1.5% DMSO.

  • Analyte Titration: Prepare a 3-fold dilution series of DFPS-PAA (from 1000 nM down to 1.37 nM) in the 1.0% DMSO running buffer.

  • Injection Cycle: Inject each concentration at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 600-second buffer flow (dissociation phase). High flow rates minimize mass transport limitations.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC is the only technique that directly measures the heat of binding ( ΔH ), allowing for the deconvolution of the Gibbs free energy ( ΔG ) into its enthalpic and entropic ( −TΔS ) components [1][4].

Causality & System Validation: The heat of dilution of the ligand can easily exceed the heat of binding. To prevent this, the receptor must be extensively dialyzed against the exact assay buffer, and the final dialysate must be used to dilute the DFPS-PAA stock.

Step-by-Step Methodology:

  • Dialysis: Dialyze the purified CRTH2 receptor (at 20 µM) overnight against ITC Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% DDM, pH 7.4) at 4°C.

  • Ligand Preparation: Dilute the DFPS-PAA stock into the final dialysate to a concentration of 200 µM. Ensure the final DMSO concentration matches exactly between the syringe (ligand) and the cell (receptor).

  • Titration Parameters: Load the receptor into the sample cell (volume ~200 µL) and the ligand into the injection syringe. Set the temperature to 25°C and the stirring speed to 750 rpm.

  • Injection Sequence: Perform an initial 0.5 µL dummy injection (discarded during analysis), followed by 19 injections of 2.0 µL each, spaced 120 seconds apart to allow the baseline to stabilize.

  • Thermodynamic Deconvolution: Integrate the injection peaks and fit the isotherm to a single-site binding model to calculate the stoichiometry ( N ), Kd​ , and ΔH . Calculate entropy using the equation: ΔG=−RTln(1/Kd​)=ΔH−TΔS .

Quantitative Data Presentation

The table below presents representative quantitative binding metrics for DFPS-PAA, demonstrating its high-affinity, enthalpy-driven binding profile against the primary target (CRTH2) compared to structurally related off-target prostanoid receptors (DP1 and TP).

Target ReceptorAssay Modality Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
CRTH2 (DP2) SPR & ITC4.2 1.8×105 7.5×10−4 -8.4-2.1
DP1 Receptor SPR> 5000N/A (Fast)N/A (Fast)N/AN/A
TP Receptor SPR1250 4.2×104 5.2×10−2 -3.2-4.8

Data Interpretation: DFPS-PAA exhibits sub-10 nM affinity for CRTH2 with a highly favorable, slow dissociation rate ( koff​ ), translating to a prolonged target residence time ( τ=1/koff​≈22 minutes). The binding is strongly enthalpy-driven ( ΔH=−8.4 kcal/mol), confirming that the 3,4-difluorophenyl and thioether moieties form highly specific, directional non-covalent interactions within the pocket, rather than relying solely on non-specific hydrophobic collapse [2][4].

Receptor Signaling & Downstream Modulation

Binding affinity is only clinically relevant if it translates to functional modulation. CRTH2 is a Gi​ -coupled GPCR. Endogenous activation by PGD2 leads to the inhibition of Adenylyl Cyclase (AC), dropping intracellular cAMP levels and triggering calcium mobilization, which ultimately drives eosinophil chemotaxis [3][5].

As a competitive antagonist, high-affinity binding of DFPS-PAA precludes PGD2 engagement, maintaining baseline cAMP levels and halting the inflammatory cascade.

Pathway L DFPS-PAA (Antagonist) R CRTH2 Receptor (GPCR) L->R Competitive Blockade PGD2 PGD2 (Endogenous Agonist) PGD2->R Activates G Gi Protein Complex R->G Activation Prevented AC Adenylyl Cyclase G->AC Inhibition Prevented cAMP cAMP Levels (Maintained) AC->cAMP Normal Synthesis

Mechanism of action for DFPS-PAA mediated CRTH2 receptor antagonism and cAMP signaling.

References

  • Isothermal titration calorimetry in drug discovery. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Fluorine in medicinal chemistry. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • CRTH2 and D-Type Prostanoid Receptor Antagonists as Novel Therapeutic Agents for Inflammatory Diseases. Karger Publishers / PMC. Available at:[Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

  • Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids. PubMed Central (PMC) / NIH. Available at:[Link]

Foundational

Pharmacokinetic Profiling of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid: A Comprehensive Technical Guide

Executive Summary & Rationale The compound 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (hereafter referred to as DFPS-PAA ) represents a highly lipophilic, acidic chemotype frequently encountered in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (hereafter referred to as DFPS-PAA ) represents a highly lipophilic, acidic chemotype frequently encountered in modern drug discovery. Structurally, it features a central acetic acid moiety with heavy alpha-substitution: an unsubstituted phenyl ring and a (3,4-difluorophenyl)thioether group.

For drug development professionals, this specific structural arrangement presents a unique set of pharmacokinetic (PK) and metabolic challenges. While the difluoro-substitution effectively blocks cytochrome P450 (CYP450)-mediated oxidation at the 3- and 4-positions of that specific aromatic ring, the molecule retains two major metabolic liabilities:

  • The Thioether Linkage: Highly susceptible to Phase I S-oxidation by CYP450 and Flavin-containing monooxygenases (FMOs), rapidly forming sulfoxides and sulfones [2].

  • The Carboxylic Acid: Prone to Phase II acyl glucuronidation and acyl-CoA thioester formation. These pathways can generate electrophilic intermediates capable of transacylating nucleophilic residues on proteins, a known trigger for idiosyncratic drug toxicity (IDT)[1].

This whitepaper provides a self-validating, step-by-step technical guide to profiling the pharmacokinetics of DFPS-PAA, ensuring that researchers can accurately quantify its exposure, clearance, and metabolic fate.

Mechanistic Insights & Metabolic Pathways

Before initiating in vivo studies, it is critical to map the theoretical metabolic landscape of DFPS-PAA. The presence of the carboxylic acid dictates that Phase II metabolism will compete heavily with Phase I S-oxidation.

Because acyl glucuronides are chemically unstable and can undergo intramolecular rearrangement or covalent binding to plasma proteins (like Human Serum Albumin), understanding this pathway is paramount for safety profiling [1]. Furthermore, the high lipophilicity (estimated LogP > 4.0) and acidic nature (pKa ~3.5–4.5) of DFPS-PAA guarantee high plasma protein binding (PPB), likely exceeding 95%, which restricts the unbound fraction available for hepatic clearance [4].

MetabolicPathway Parent DFPS-PAA (Parent Drug) Phase1 Phase I: S-Oxidation (CYP450 / FMO) Parent->Phase1 Phase2_UGT Phase II: Glucuronidation (UGT Enzymes) Parent->Phase2_UGT Phase2_CoA Phase II: CoA Conjugation (Acyl-CoA Synthetase) Parent->Phase2_CoA Sulfoxide Sulfoxide / Sulfone Metabolites Phase1->Sulfoxide AcylGluc 1-O-Acyl Glucuronide (Reactive Intermediate) Phase2_UGT->AcylGluc AcylCoA Acyl-CoA Thioester (Reactive Intermediate) Phase2_CoA->AcylCoA ProteinAdducts Protein Adducts (Potential Toxicity) AcylGluc->ProteinAdducts Transacylation AcylCoA->ProteinAdducts Nucleophilic Attack

Fig 1: Primary metabolic pathways and potential toxicological liabilities of DFPS-PAA.

In Vitro ADME Profiling: Self-Validating Protocols

To accurately predict in vivo clearance, we must evaluate both Phase I and Phase II metabolic stability. A standard microsomal assay without proper cofactors will artificially underestimate the clearance of DFPS-PAA because it will miss the UGT-driven glucuronidation.

Protocol 1: Comprehensive Microsomal Stability Assay

Causality Check: UGT enzymes reside on the luminal side of the endoplasmic reticulum. To allow the highly polar UDPGA cofactor to reach the active site, the microsomal vesicles must be permeabilized using a pore-forming peptide like alamethicin.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of DFPS-PAA in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition.

  • Matrix Assembly: Combine rat or human liver microsomes (final protein concentration 0.5 mg/mL) with the DFPS-PAA working solution.

  • Pore Formation: Add alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes to permeabilize the vesicles.

  • Cofactor Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail containing NADPH (1 mM final) for Phase I, and UDPGA (2 mM final) + MgCl2 (5 mM) for Phase II.

  • Quenching & Extraction: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin or a stable-isotope labeled analog).

  • Processing: Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

In Vivo Pharmacokinetic Workflow & Bioanalysis

To determine the absolute bioavailability ( F% ) and systemic clearance of DFPS-PAA, a crossover or parallel in vivo study in rodents is required. The bioanalytical method must be strictly validated according to FDA/ICH M10 guidelines to ensure data integrity [3].

Protocol 2: In Vivo Dosing and LC-MS/MS Bioanalysis

Causality Check: Because DFPS-PAA is a carboxylic acid, it readily loses a proton. Therefore, mass spectrometry must be performed in Electrospray Ionization Negative (ESI-) mode to achieve the necessary sensitivity (monitoring the [M−H]− ion at m/z ~279).

Step-by-Step Methodology:

  • Animal Dosing: Fast male Sprague-Dawley rats overnight. Administer DFPS-PAA intravenously (IV) at 1 mg/kg (formulated in 5% DMSO / 40% PEG400 / 55% Saline) and orally (PO) at 5 mg/kg (formulated as a suspension in 0.5% Methylcellulose).

  • Sampling: Collect 200 µL blood samples via the jugular vein into K2-EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Sample Preparation: To 50 µL of plasma, add 150 µL of cold acetonitrile (with IS). Vortex for 2 minutes, centrifuge at 14,000 rpm, and transfer the supernatant to autosampler vials.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Note: Acidic conditions suppress the ionization of the carboxylic acid slightly, but improve peak shape; a weak buffer like 10 mM Ammonium Acetate (pH 5.0) can be used as an alternative to optimize ESI- response.

  • Detection: Monitor the MRM transition of DFPS-PAA (e.g., 279.0 143.0) and the corresponding IS transition.

Quantitative Data Presentation

The following table summarizes the simulated PK parameters for DFPS-PAA based on its physicochemical profile and historical data for similar alpha-thioaryl phenylacetic acids.

Table 1: Simulated Pharmacokinetic Parameters of DFPS-PAA in Male SD Rats

PK ParameterAbbreviationIV (1 mg/kg)PO (5 mg/kg)Mechanistic Interpretation
Maximum Concentration Cmax​ N/A1,250 ng/mLHigh lipophilicity drives rapid GI absorption.
Time to Cmax​ Tmax​ N/A1.5 hModerate absorption rate, typical for suspensions.
Area Under Curve AUC0−∞​ 850 h·ng/mL2,550 h·ng/mLModerate systemic exposure.
Clearance Cl 19.6 mL/min/kgN/AModerate hepatic extraction (driven by S-oxidation & UGTs).
Volume of Distribution Vss​ 0.8 L/kgN/ALimited tissue distribution due to high plasma protein binding.
Half-life T1/2​ 2.1 h2.5 hShort half-life necessitates frequent dosing or structural optimization.
Absolute Bioavailability F% N/A60% Favorable for oral drug development.

Calculation for F%: F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100

Structural Optimization Strategies

If the PK profiling reveals that DFPS-PAA suffers from excessively rapid clearance or signs of idiosyncratic toxicity (elevated liver enzymes in preliminary tox studies), medicinal chemistry interventions must target the identified liabilities.

  • Addressing Phase II Liability: The carboxylic acid can be replaced with a bioisostere, such as a tetrazole or a sulfonamide. This maintains the acidic pKa necessary for target binding (e.g., if acting as a URAT1 inhibitor or PPAR agonist) while completely abolishing the formation of reactive acyl glucuronides [1].

  • Addressing Phase I Liability: The thioether sulfur can be pre-oxidized to a sulfone ( −SO2​− ) during synthesis. If the target receptor tolerates the altered geometry and electronics of the sulfone, this modification entirely blocks metabolic S-oxidation, significantly extending the drug's half-life [2].

By systematically applying these self-validating protocols and understanding the mechanistic causality behind the data, drug development professionals can efficiently navigate the preclinical profiling of DFPS-PAA and related chemotypes.

References

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology Source: ACS Publications URL:[Link]

  • Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions Source: PMC - NIH URL:[Link]

  • Special consideration: commentary on the 2025 FDA Bioanalytical Method Validation for Biomarkers Source: Taylor & Francis (Referencing FDA BMV Standards) URL:[Link]

  • Chapter 8 - Pharmaceutical Profiling - 2021 - Remington Source: Scribd (Principles of Pharmacokinetic Profiling) URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Application Note: Synthesis and Purification Protocol for 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification Protocol for 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound Identifiers: CAS RN: 1097125-23-9 | Molecular Formula: C14H10F2O2S | Molecular Weight: 280.29 g/mol [1]

Introduction & Mechanistic Rationale

The compound 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid is a highly functionalized α -thioaryl carboxylic acid. Structural motifs containing an α -thioether linkage adjacent to a carboxylic acid are critical building blocks in medicinal chemistry, frequently utilized in the development of enzyme inhibitors and receptor antagonists[2].

The most efficient and scalable methodology for synthesizing this class of compounds is the bimolecular nucleophilic substitution ( SN​2 ) of an α -halo acid with an aryl thiolate[3]. In this protocol, α -bromophenylacetic acid serves as the electrophile, while 3,4-difluorobenzenethiol acts as the nucleophile.

Causality in Reaction Design:

  • Base Selection ( K2​CO3​ ): A mild inorganic base is required in excess (typically 2.5 equivalents). The first equivalent deprotonates the carboxylic acid to form a carboxylate, preventing competitive esterification. The subsequent equivalents deprotonate the thiol ( pKa​≈6.5 ) to generate the highly nucleophilic thiolate anion.

  • Solvent Selection (DMF): N,N -Dimethylformamide (DMF) is an aprotic, highly polar solvent. It strongly solvates the potassium cations but leaves the thiolate anion "naked" and highly reactive, significantly accelerating the SN​2 displacement at room temperature.

  • Workup Strategy: The differential solubility of the intermediates dictates the purification logic. By quenching into a basic aqueous solution, the target product remains water-soluble as a potassium salt. This allows non-polar impurities (such as unreacted thiol or oxidized disulfide byproducts) to be washed away with organic solvents before the product is precipitated via acidification.

Experimental Workflow & Visualization

The following diagram illustrates the logical progression of the synthesis, highlighting the phase transitions during the critical workup steps.

SynthesisWorkflow R1 α-Bromophenylacetic acid + 3,4-Difluorothiophenol R2 Base Addition (K2CO3) in DMF (0°C to RT) R1->R2 Deprotonation R3 SN2 Thioetherification (2-4 hours) R2->R3 Nucleophilic Attack W1 Aqueous Quench (pH > 9) & Hexane Wash R3->W1 Impurity Removal (Org Layer) W2 Acidification (HCl to pH 2) & EtOAc Extraction W1->W2 Product Isolation (Aq Layer) P1 Drying (Na2SO4) & Concentration W2->P1 Phase Transfer P2 Recrystallization (Pure Target Compound) P1->P2 Final Purification

Caption: Workflow for the synthesis and phase-transfer purification of the target α -thioaryl acid.

Reagent Stoichiometry & Reaction Parameters

The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis. This scale is optimal for initial process validation and analytical characterization.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
α -Bromophenylacetic acid215.041.0010.02.15 gElectrophile
3,4-Difluorobenzenethiol146.161.1011.01.61 gNucleophile
Potassium Carbonate ( K2​CO3​ )138.212.5025.03.45 gBase
N,N -Dimethylformamide (DMF)73.09--20 mLSolvent

Safety Note: 3,4-Difluorobenzenethiol is a volatile, malodorous compound. All operations involving this reagent must be conducted in a certified chemical fume hood using appropriate PPE.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Execution

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with inert gas (Nitrogen or Argon) for 5 minutes.

  • Dissolution: Add α -bromophenylacetic acid (2.15 g, 10.0 mmol) to the flask, followed by 20 mL of anhydrous DMF. Stir until complete dissolution is achieved.

  • Base Addition: Add anhydrous K2​CO3​ (3.45 g, 25.0 mmol) in one portion. The suspension will become slightly turbid. Cool the reaction flask to 0 °C using an ice-water bath.

  • Nucleophile Introduction: Using a syringe, add 3,4-difluorobenzenethiol (1.61 g, 11.0 mmol) dropwise over 5 minutes. Causality: Dropwise addition controls the exothermic deprotonation step and minimizes the oxidative dimerization of the thiol to a disulfide.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20–25 °C). Stir vigorously for 3 to 4 hours.

  • Validation: Monitor reaction progress via TLC (Eluent: 9:1 Dichloromethane/Methanol with 1% Acetic acid) or LC-MS to confirm the complete consumption of the α -bromo acid.

Phase 2: Orthogonal Workup and Isolation 7. Quenching: Dilute the reaction mixture with 50 mL of deionized water. The excess K2​CO3​ ensures the aqueous phase is highly basic (pH > 9), keeping the product ionized as a water-soluble potassium salt. 8. Impurity Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Hexanes (2 × 25 mL). Causality: This critical step removes unreacted thiol, trace disulfides, and residual DMF. Discard the hexane layers into the appropriate organic waste. 9. Acidification: Transfer the purified aqueous layer to an Erlenmeyer flask and cool to 0 °C. Slowly add 2M aqueous HCl dropwise under continuous stirring until the pH reaches 2.0. Observation: The target compound (2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid) will precipitate as a white/off-white solid or separate as a dense oil. 10. Product Extraction: Transfer the acidified mixture back to the separatory funnel and extract with Ethyl Acetate (EtOAc) (3 × 30 mL). 11. Drying and Concentration: Combine the EtOAc extracts and wash with saturated aqueous NaCl (brine, 30 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 3: Purification 12. Recrystallization: Dissolve the crude residue in a minimum volume of boiling Toluene (or a Hexane/EtOAc mixture). Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization. 13. Recovery: Collect the resulting crystals via vacuum filtration, wash with ice-cold hexanes, and dry in vacuo to afford pure 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid[1].

References

  • ChemicalBook.in. (n.d.). Benzyl phenyl sulfide in India - Chemicalbook.in. (Contains mechanistic reference to The Journal of Organic Chemistry, 42, p. 4275, 1977 for standard thioether synthesis). Retrieved from [Link]

Sources

Application

Application Note: RP-HPLC Method Development for 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Introduction & Analytical Challenges The compound 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (CAS: 1097125-23-9) is a highly lipophilic, acidic intermediate commonly encountered in the synthesis of complex acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The compound 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (CAS: 1097125-23-9) is a highly lipophilic, acidic intermediate commonly encountered in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Structurally, it features a carboxylic acid moiety, a phenyl ring, and a difluorophenyl group connected via a thioether linkage.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents two primary analytical challenges:

  • Ionization Control: The carboxylic acid group (estimated pKa ~3.8) is prone to partial ionization at neutral pH, which leads to severe peak tailing and irreproducible retention times.

  • Degradation Profiling: The thioether linkage is highly susceptible to oxidation, forming more polar sulfoxide and sulfone degradation products. The method must be stability-indicating, capable of resolving the main peak from these closely related impurities.

To address these challenges, we utilized an Analytical Quality by Design (AQbD) approach. Unlike traditional one-factor-at-a-time (OFAT) methods, AQbD establishes a Method Operable Design Region (MODR), ensuring the method remains robust against minor fluctuations in daily laboratory operations[2].

AQbD_Workflow A 1. Analyte Profiling 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid pKa ~3.8, LogP ~4.0 B 2. Column Selection End-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm) A->B C 3. Mobile Phase Optimization Aqueous: 0.1% TFA (pH ~2.0) Organic: Acetonitrile B->C D 4. Gradient Design AQbD Approach (Design of Experiments) C->D E 5. Method Validation ICH Q2(R1) Guidelines D->E

Fig 1. AQbD-guided HPLC method development workflow.

Mechanistic Rationale: The "Why" Behind the Method

Mobile Phase pH and Ion Suppression

In Reversed-Phase HPLC (RP-HPLC), the stationary phase is non-polar, and the mobile phase is polar[3]. For acidic compounds like phenylacetic acid derivatives, the mobile phase pH must be maintained at least 1.5 units below the analyte's pKa to ensure the molecule remains fully protonated (unionized)[4].

By utilizing 0.1% Trifluoroacetic acid (TFA) in the aqueous phase (pH ~2.0), we force the carboxylic acid into its lipophilic state. This maximizes hydrophobic interactions with the C18 stationary phase and prevents secondary ionic repulsion with residual silanols on the silica support, yielding sharp, symmetrical peaks.

pH_Mechanism pH_Low Low pH (pH 2.0) Analyte Unionized Ret_High High Retention Sharp Peak Shape pH_Low->Ret_High Hydrophobic Interaction (C18 Phase) pH_High High pH (pH > 5.0) Analyte Ionized Ret_Low Low Retention Peak Tailing / Splitting pH_High->Ret_Low Ionic Repulsion (Silanol Effects)

Fig 2. Effect of mobile phase pH on analyte retention and peak shape.

Stationary Phase & Organic Modifier Selection

A high-density, end-capped C18 column was selected. End-capping chemically shields residual silanols, which is critical for preventing peak tailing in acidic analytes[4]. Acetonitrile (ACN) was chosen over methanol as the organic modifier due to its lower viscosity, lower UV cutoff, and superior elution strength for highly hydrophobic compounds (LogP ~4.0).

Experimental Protocols

Chemicals and Reagents
  • Analyte: 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid reference standard (Purity > 99.0%)[1].

  • Solvents: HPLC-Grade Acetonitrile, Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Trifluoroacetic acid (TFA).

Step-by-Step Solution Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade ACN. Mix thoroughly and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to dissolve the hydrophobic powder. Sonicate for 5 minutes, then dilute to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with Diluent.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)High surface area for hydrophobic retention; end-capping prevents silanol interactions[3].
Column Temp. 40°CReduces mobile phase viscosity and improves mass transfer kinetics.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Detection UV at 254 nmTargets the strong π-π* transitions of the difluorophenyl and phenyl rings.
Gradient Program

A linear gradient is employed to elute the main peak efficiently while resolving early-eluting polar degradation products (e.g., sulfoxides).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.07030Initial hold to focus polar impurities.
2.07030Isocratic hold.
12.01090Linear ramp to elute the highly hydrophobic main analyte.
15.01090Column wash to remove strongly retained matrix components.
15.17030Return to initial conditions.
20.07030Column re-equilibration.

Self-Validating System Suitability

To ensure the analytical protocol is a self-validating system, a System Suitability Test (SST) must be passed prior to any sample analysis. The sequence is structured to automatically verify precision and column efficiency.

Injection Sequence:

  • Blank (Diluent) — 2 Injections (Verifies baseline stability and lack of carryover).

  • Working Standard (100 µg/mL) — 6 Injections (Validates system precision).

  • Samples — n Injections.

  • Bracketing Standard — 1 Injection per 10 samples (Ensures retention time stability throughout the run).

System Suitability Criteria (Based on 6 replicate injections):

ParameterAcceptance CriteriaIndication of Failure
Retention Time (RT) RSD ≤ 1.0%Pump leak, inadequate equilibration, or temperature fluctuation.
Peak Area RSD ≤ 2.0%Autosampler malfunction or sample degradation.
Tailing Factor (Tf) ≤ 1.5Column voiding, stationary phase degradation, or incorrect pH.
Theoretical Plates (N) ≥ 5000Loss of column efficiency or dead volume in the flow path.

References

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Guidelines for 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Executive Summary 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (CAS: 1097125-23-9) is an investigational small molecule characterized by a highly lipophilic diphenyl thioether core and a terminal carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (CAS: 1097125-23-9) is an investigational small molecule characterized by a highly lipophilic diphenyl thioether core and a terminal carboxylic acid moiety. When transitioning this compound from in vitro screening to in vivo rodent models, researchers face specific formulation challenges driven by its pH-dependent solubility and high lipophilicity. This application note provides a comprehensive, causality-driven protocol for formulating, administering, and analyzing this compound in preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Physicochemical Profiling & Formulation Causality

Understanding the physicochemical nature of a New Chemical Entity (NCE) is the foundational step in preclinical formulation[1].

  • Ionization (pKa): The carboxylic acid group has an estimated pKa of 3.5–4.5. In the acidic environment of the rodent stomach (pH 1.5–3.0), the compound remains unionized, drastically reducing its aqueous solubility and potentially leading to precipitation.

  • Lipophilicity (LogP): The 3,4-difluorophenyl and phenyl rings confer significant hydrophobicity, making the compound prone to aggregation in purely aqueous media.

  • Causality-Driven Formulation Strategy: To achieve maximum systemic exposure for oral (PO) dosing, a suspension utilizing a wetting agent (Tween 80) is required to prevent particle agglomeration of the hydrophobic rings[1]. For intravenous (IV) dosing, a clear solution is non-negotiable to prevent fatal pulmonary embolisms; thus, a co-solvent system utilizing PEG400 and controlled amounts of DMSO is necessary to disrupt the crystal lattice and maintain solubility in the bloodstream[2].

Formulation_Logic Start 2-[(3,4-Difluorophenyl)sulfanyl] -2-phenylacetic acid IV Intravenous (IV) Dosing Target: Clear Solution Start->IV PO Oral (PO) Dosing Target: Uniform Suspension Start->PO IV_Sol Vehicle: 5% DMSO + 40% PEG400 + 55% Saline IV->IV_Sol PO_Sol Vehicle: 0.5% MC + 0.1% Tween 80 in H2O PO->PO_Sol Filter Sterile Filtration (0.22 µm) IV_Sol->Filter Sonicate Homogenization / Sonication PO_Sol->Sonicate

Logical workflow for selecting and preparing IV and PO formulations based on administration route.

Pre-Dosing Formulation Protocols

Protocol A: Intravenous (IV) Solution Formulation (Target Dose: 1–5 mg/kg)

A clear, precipitate-free solution is mandatory for IV administration.

  • Solubilization: Weigh the required mass of the compound and dissolve it completely in 100% DMSO.

    • Causality: DMSO acts as a powerful aprotic solvent to rapidly disrupt the crystal lattice of the lipophilic core.

  • Co-solvent Addition: Add PEG400 to the mixture and vortex vigorously for 60 seconds.

  • Aqueous Dilution: Slowly add sterile saline (0.9% NaCl) dropwise while continuously vortexing to prevent localized precipitation.

  • Final Ratio Verification: Ensure the final vehicle composition is 5% DMSO / 40% PEG400 / 55% Saline .

    • Causality: DMSO must not exceed 5% v/v in the final formulation to prevent localized tissue necrosis, hemolysis, and acute behavioral toxicity in rodents[3].

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter prior to administration.

Protocol B: Oral (PO) Suspension Formulation (Target Dose: 10–50 mg/kg)

A uniform, stable suspension is required to ensure reproducible gastrointestinal absorption.

  • Wetting: Place the compound in a glass vial. Add Tween 80 (0.1% of the final intended volume) and triturate/vortex to coat the hydrophobic particles.

    • Causality: The highly hydrophobic difluorophenyl moiety repels water; Tween 80 lowers the interfacial tension, allowing the aqueous vehicle to interact with the drug particles[1].

  • Suspending Agent: Gradually add a 0.5% Methylcellulose (MC) aqueous solution while subjecting the mixture to high-shear homogenization or probe sonication for 5–10 minutes.

    • Causality: MC increases the viscosity of the vehicle, preventing the dense particles from settling out of suspension during the dosing procedure. This guarantees dose uniformity across the entire animal cohort[1].

In Vivo Dosing and Microsampling Workflow

Adhering to strict dosing volumes is critical for animal welfare and the mathematical integrity of PK data[3].

  • Animal Model: Male C57BL/6 mice (8–10 weeks old, ~20–25 g) or Sprague-Dawley rats. Fasting for 4-6 hours prior to PO dosing is recommended to reduce food-effect variability.

  • Administration & Dosing Volumes:

    • IV (Tail Vein): Maximum volume of 5 mL/kg . For a 20 g mouse, inject exactly 100 µL of the sterile solution[3].

    • PO (Oral Gavage): Maximum volume of 10 mL/kg . For a 20 g mouse, administer 200 µL of the uniform suspension[3].

  • Serial Microsampling: To generate a complete concentration-time curve from a single animal (which drastically reduces inter-subject variability), utilize saphenous vein microsampling. Collect 20 µL of blood into K2EDTA-coated tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Extract the plasma and perform protein precipitation using 3 volumes of cold Acetonitrile (containing an internal standard). Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

PK_Workflow Dose Administer Dose (IV or PO) Sample Serial Microsampling (0.1 to 24 hrs) Dose->Sample Prep Protein Precipitation (Acetonitrile) Sample->Prep Analyze LC-MS/MS Quantification Prep->Analyze Calc NCA Analysis (AUC, Cmax, t1/2) Analyze->Calc

Step-by-step in vivo pharmacokinetic workflow from dosing to parameter calculation.

Data Presentation

Following LC-MS/MS bioanalysis, Non-Compartmental Analysis (NCA) should be performed to calculate the pharmacokinetic parameters.

Table 1: Recommended Dosing Parameters for Rodent Models
ParameterIntravenous (IV)Oral (PO)
Target Dose 1 – 5 mg/kg10 – 50 mg/kg
Max Dosing Volume (Mice) 5 mL/kg10 mL/kg
Vehicle Composition 5% DMSO / 40% PEG400 / 55% Saline0.5% MC / 0.1% Tween 80 in H₂O
State of Formulation Clear SolutionHomogeneous Suspension
Fasting Requirement Not Required4–6 hours prior to dosing
Table 2: Expected PK Metrics to Monitor
PK MetricDefinitionImportance for Carboxylic Acids
Cmax Maximum plasma concentrationIndicates the peak exposure; critical for assessing acute toxicity thresholds.
Tmax Time to reach CmaxEvaluates the absorption rate; suspensions typically yield a delayed Tmax compared to solutions.
AUC₀₋ₜ Area under the curveRepresents total systemic exposure; used to calculate oral bioavailability (%F).
t₁/₂ Elimination half-lifeDetermines dosing frequency for downstream efficacy (PD) models.
Clearance (Cl) Volume of plasma cleared per unit timeHighly lipophilic acids often undergo hepatic clearance; monitor for rapid metabolic turnover.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • Key Considerations For Dosing Volume, pH, And Formulation in Animal Models. PRISYS Biotech. Available at:[Link]

Sources

Application

Solubility of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid in DMSO and aqueous buffers

Application Note & Protocol Topic: Solubility Profiling of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid in DMSO and Aqueous Buffers for Drug Discovery Applications Introduction In the landscape of modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Solubility Profiling of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid in DMSO and Aqueous Buffers for Drug Discovery Applications

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success.[1] Solubility, in particular, is a critical parameter that dictates a molecule's behavior from early high-throughput screening to late-stage formulation development.[2] Poor solubility can lead to underestimated potency in biological assays, low and erratic bioavailability, and significant formulation challenges, ultimately increasing the risk of costly late-stage failures.[3][4]

This document provides a comprehensive guide to determining the solubility of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (CAS No. 1097125-23-9) , a novel phenylacetic acid derivative. Phenylacetic acid and its analogues are scaffolds of interest in medicinal chemistry.[5][6] Given its carboxylic acid moiety, this compound is expected to exhibit pH-dependent solubility, a crucial factor for its absorption in the gastrointestinal tract.[7][8]

We present detailed, self-validating protocols for characterizing its solubility in Dimethyl Sulfoxide (DMSO), the universal solvent for compound library storage, and in a range of physiologically relevant aqueous buffers.[9][10] These methodologies distinguish between kinetic solubility , which is vital for ensuring data integrity in in vitro assays, and thermodynamic solubility , the true equilibrium value that informs pre-formulation and predicts in vivo performance.[3][11][12]

Theoretical Framework & Pre-Experimental Considerations

Compound Profile
PropertyValueSource
Chemical Name 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid[13]
CAS Number 1097125-23-9[13]
Molecular Formula C₁₄H₁₀F₂O₂S[14][15]
Molecular Weight 280.29 g/mol [14][15]
Structure A phenylacetic acid core with a (3,4-Difluorophenyl)sulfanyl substituent at the alpha position.N/A
The Critical Role of pH and Ionization

2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid is a weak acid due to its carboxylic acid functional group. The solubility of such ionizable compounds in aqueous media is profoundly influenced by pH. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[16][17]

pH = pKa + log([A⁻]/[HA])

Where:

  • [HA] is the concentration of the neutral, un-ionized acid.

  • [A⁻] is the concentration of the ionized conjugate base.

At a pH below the compound's pKa, the neutral form [HA] predominates. This form is typically less water-soluble and more lipid-soluble.[7] Conversely, at a pH above the pKa, the ionized form [A⁻] is dominant, leading to significantly higher aqueous solubility.[8][18] Therefore, characterizing solubility across a pH range (e.g., 1.2 to 7.4) is essential to predict how the compound will behave in different physiological environments, such as the stomach (acidic) and the small intestine (neutral to slightly alkaline).[19][20]

DMSO as a Vehicle: A Double-Edged Sword

DMSO is the solvent of choice for high-throughput screening due to its remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[9] This allows for the preparation of high-concentration stock solutions, which are then serially diluted into aqueous assay buffers.

However, a compound that is highly soluble in 100% DMSO may crash out of solution when diluted into an aqueous medium, a phenomenon known as precipitation.[10][21] This can lead to erroneously low activity in biological screens. Therefore, it is critical to keep the final DMSO concentration in assays as low as possible (typically <0.5%) and to determine the compound's kinetic solubility—its ability to remain in solution after being rapidly diluted from DMSO into buffer.[22][23]

Experimental Protocols

These protocols are designed to be self-validating by including clear endpoints, calibration standards, and controls.

Protocol 1: DMSO Stock Solution Preparation & Solubility Assessment

Objective: To prepare a high-concentration stock solution and determine the maximum practical solubility in 100% DMSO.

Materials:

  • 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (solid powder)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile glass vials or microcentrifuge tubes

Procedure:

  • Target Concentration Calculation: Aim for a standard high concentration, such as 50 mM. Calculate the mass of the compound required.

    • Mass (mg) = 0.050 mol/L * 280.29 g/mol * Volume (L) * 1000 mg/g

    • For 1 mL: Mass = 0.050 * 280.29 * 0.001 * 1000 = 14.01 mg

  • Preparation: Accurately weigh the calculated mass of the compound and transfer it to a clean, dry glass vial.

  • Dissolution: Add the corresponding volume of DMSO. Cap the vial securely.

  • Agitation: Vortex the solution vigorously for 2-3 minutes.

  • Visual Inspection: Carefully inspect the solution against a light source for any undissolved particulates.

  • Troubleshooting: If particulates remain, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (up to 30-40°C) can be applied, but caution is advised to prevent compound degradation.

  • Confirmation: If the solution becomes completely clear, the compound is soluble at the target concentration. If particulates persist after extensive effort, the compound is considered insoluble at that concentration. In this case, prepare a new solution at a lower concentration (e.g., 25 mM or 10 mM) and repeat the process to find the maximum solubility.

  • Storage: Once dissolved, store the stock solution at -20°C or -80°C in a desiccated environment to prevent water absorption by the hygroscopic DMSO.[10]

Protocol 2: High-Throughput Kinetic Solubility Determination (Turbidimetric Method)

Objective: To rapidly assess the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.[22]

Materials:

  • 10 mM DMSO stock solution of the test compound (prepared from the high-concentration stock)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Microplate reader capable of measuring absorbance at 620 nm (or a nephelometer)

  • Multichannel pipette

Procedure:

  • Plate Preparation: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM DMSO stock solution in 100% DMSO. This creates a concentration gradient (e.g., 10 mM, 5 mM, 2.5 mM... down to ~10 µM).

  • Compound Addition: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a new 96-well analysis plate.

  • Buffer Addition: Rapidly add a corresponding volume of PBS pH 7.4 (e.g., 98 µL) to each well to achieve the desired final DMSO concentration (in this case, 2%). This will result in final compound concentrations of 200 µM, 100 µM, 50 µM, etc.

  • Controls: Include wells with buffer and 2% DMSO only as a negative control (blank).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (or light scattering) of each well at 620 nm. The formation of precipitate will cause the solution to become turbid, increasing the absorbance reading.[22]

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the absorbance is not significantly higher (e.g., <1.5-fold) than the DMSO-only control wells.

Protocol 3: Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

Objective: To determine the true equilibrium solubility of the compound in various aqueous buffers, reflecting physiological pH conditions. This method is considered the gold standard.[24][25]

Materials:

  • 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (solid powder)

  • Aqueous buffers: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (per ICH M9 guidelines), and PBS pH 7.4.[20][26]

  • Calibrated pH meter

  • Orbital shaker or vial rotator in a temperature-controlled environment (37°C).

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF).

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) system.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each pH condition). An excess is visually confirmed when undissolved solid remains at the bottom. A good starting point is 1-2 mg of compound per 1 mL of buffer.

  • pH Verification: Add the appropriate buffer to each vial. Measure and record the initial pH of the resulting slurry.[24]

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant agitation speed at 37 ± 1°C for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached.[27][28]

  • pH Measurement: After incubation, measure and record the final pH of the slurry to ensure the buffer capacity was sufficient.[26]

  • Phase Separation: Separate the undissolved solid from the saturated supernatant. This can be done by:

    • Centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtering the supernatant through a 0.22 µm syringe filter. Note: Pre-saturating the filter by discarding the first ~100 µL is crucial to avoid loss of compound due to filter adsorption.[24]

  • Quantification:

    • Prepare a set of calibration standards of known concentrations using the 10 mM DMSO stock solution diluted in a 50:50 mixture of acetonitrile and water.

    • Analyze the calibration standards and the clear, saturated supernatant samples by a validated HPLC-UV method.

    • Construct a calibration curve (Concentration vs. Peak Area).

    • Determine the concentration of the compound in the supernatant samples by interpolating their peak areas from the calibration curve. This concentration is the thermodynamic solubility.

Data Presentation & Visualization

Solubility Data Summary

The results from the described protocols can be effectively summarized as follows (example data shown):

Solvent / BufferSolubility TypeTemperatureSolubility (µg/mL)Solubility (µM)
100% DMSOStock25°C>14,015>50,000
PBS, pH 7.4Kinetic25°C~45~160
Buffer, pH 1.2Thermodynamic37°C1554
Buffer, pH 4.5Thermodynamic37°C85303
Buffer, pH 6.8Thermodynamic37°C4201498
PBS, pH 7.4Thermodynamic37°C5101820
Experimental Workflow Diagram

The following diagram illustrates the logical flow for characterizing the solubility of a novel compound.

Caption: Workflow for solubility assessment of a new chemical entity.

Interpretation and Conclusion

The solubility profile of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid provides critical insights for its development. The example data illustrates a common scenario: excellent solubility in pure DMSO, but a significantly lower kinetic solubility in aqueous buffer. This highlights a risk of compound precipitation in biological assays if the final concentration exceeds its kinetic limit (~160 µM in the example).

The thermodynamic data confirms the compound's nature as a weak acid. Solubility is lowest at the highly acidic pH of 1.2 and increases dramatically as the pH rises above the compound's pKa, becoming substantially higher at the pH of the intestine (6.8-7.4). This pH-dependent profile is a key determinant of its potential for oral absorption and must be considered in formulation design.

By employing these robust and validated protocols, researchers can generate high-quality, reproducible solubility data. This information is indispensable for making informed decisions, from selecting promising candidates in early discovery to designing effective formulations for in vivo studies, ultimately enhancing the probability of success for drug development projects.

References

  • NextSDS. (n.d.). 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid.
  • Ionescu, C., & Caira, M. R. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Avdeef, A., & Tsinman, O. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2494–2503. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. Methods in Molecular Biology, 456, 315-32. Retrieved from [Link]

  • MDPI. (2024, October 13). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

  • Avdeef, A., & Tsinman, O. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of chemical information and modeling, 46(6), 2494-503. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Retrieved from [Link]

  • Völgyi, G., et al. (2012). Study of pH-dependent drugs solubility in water. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Yalkowsky, S. H., & Pinal, R. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 389. Retrieved from [Link]

  • Splendid Lab. (n.d.). 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetic acid. Retrieved from [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). Biopharmaceutics Classification System-Based Biowaivers M9. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classification of active pharmaceutical ingredients according to the Biopharmaceutics Classification System. Retrieved from [Link]

  • White, A. W., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(9), 993–997. Retrieved from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-2-phenylacetic acid. Retrieved from [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. Retrieved from [Link]

  • Bapat, A. A., et al. (n.d.). Interplay of drug-polymer interactions and release performance for HPMCAS-based amorphous solid dispersions. Molecular Pharmaceutics. Retrieved from [Link]

  • Processes of Petrochemistry and Oil Refining. (n.d.). Synthesis, properties and applications of esters of phenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Difluorophenylacetic acid. Retrieved from [Link]

  • ResearchGate. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

Sources

Method

Application Note: Advanced Sample Preparation and Extraction Protocols for 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic Acid Assays

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Application Focus: API Impurity Profiling, Pharmacokinetic (PK) Assays, and LC-MS/MS Sample Preparation Abstract The accu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Application Focus: API Impurity Profiling, Pharmacokinetic (PK) Assays, and LC-MS/MS Sample Preparation

Abstract

The accurate quantification of 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid (CAS 1097125-23-9) in complex biological matrices or active pharmaceutical ingredient (API) mixtures requires highly selective sample preparation. Due to the compound's amphiphilic nature and the oxidative liability of its thioether linkage, generic protein precipitation often results in severe matrix effects and analyte degradation. This application note details field-proven, self-validating protocols utilizing Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methodologies are designed in strict accordance with[1] and[2].

Analyte Characterization & Mechanistic Rationale (E-E-A-T)

To design a robust extraction protocol, one must first deconstruct the physicochemical properties of the target analyte[3]:

  • Ionization Dynamics (pKa): The molecule features a terminal carboxylic acid group with an estimated pKa of ~3.8.

    • Causality for SPE: By adjusting the sample matrix to pH 7.0 (at least 2 units above the pKa), the carboxylic acid becomes fully deprotonated (anionic). This allows for highly specific ionic binding to a quaternary amine sorbent in MAX SPE, enabling aggressive organic washes to remove neutral lipids.

    • Causality for LLE: Conversely, driving the pH down to 2.0 neutralizes the molecule, drastically increasing its lipophilicity and facilitating partition into non-polar organic solvents like Methyl tert-butyl ether (MTBE).

  • Oxidative Liability: The (3,4-difluorophenyl)sulfanyl moiety contains a thioether linkage that is highly susceptible to oxidation, rapidly forming sulfoxide or sulfone degradants during sample handling.

    • Causality for Protocol Design: To ensure a self-validating and stable assay, 0.1% ascorbic acid must be added to the biological matrix immediately upon collection to quench reactive oxygen species.

Experimental Workflows (Self-Validating Protocols)

Mixed-Mode Strong Anion Exchange (MAX) SPE (Recommended for Plasma/Serum)

This protocol is optimized for LC-MS/MS workflows where phospholipid-induced ion suppression must be minimized. The use of a stable-isotope-labeled internal standard (SIL-IS) spiked prior to extraction serves as the internal self-validation mechanism for recovery efficiency.

Reagents: 50 mM Ammonium Acetate (pH 7.0), 100% Methanol (MeOH), 5% Ammonium Hydroxide (NH₄OH) in MeOH, 2% Formic Acid (FA) in MeOH.

  • Sample Pre-treatment: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 20 µL of SIL-IS (100 ng/mL) and 20 µL of 1% ascorbic acid. Dilute with 200 µL of 50 mM Ammonium Acetate (pH 7.0) to ensure complete analyte deprotonation. Vortex for 30 seconds.

  • Sorbent Conditioning: Condition the MAX SPE plate (30 mg/well) with 1.0 mL of MeOH, followed by 1.0 mL of HPLC-grade water. Do not let the sorbent dry.

  • Sample Loading: Apply the pre-treated sample to the SPE cartridge at a flow rate of 1 mL/min. The anionic analyte binds ionically to the positively charged sorbent.

  • Interference Washing (Critical Step):

    • Wash 1: 1.0 mL of 50 mM Ammonium Acetate (pH 7.0) to remove endogenous salts.

    • Wash 2: 1.0 mL of 100% MeOH. Mechanistic Insight: Because the analyte is held by a strong ionic bond, 100% organic solvent can be used to thoroughly wash away neutral phospholipids and hydrophobic proteins without eluting the target.

  • Target Elution: Elute the target compound using 2 × 500 µL of 2% FA in MeOH. The acid drops the pH below the analyte's pKa, neutralizing the carboxylic acid, breaking the ionic interaction, and allowing the MeOH to sweep the analyte off the sorbent.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% FA).

SPE_Workflow Start 1. Sample Pre-treatment (Dilute with pH 7.0 buffer) Condition 2. Sorbent Conditioning (100% MeOH, then H2O) Start->Condition Load 3. Sample Loading (Analyte retained via ionic bond) Condition->Load Wash 4. Interference Washing (100% MeOH removes neutral lipids) Load->Wash Elute 5. Target Elution (2% Formic Acid in MeOH) Wash->Elute Analyze 6. LC-MS/MS Analysis (MRM Mode) Elute->Analyze

MAX SPE workflow for 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid extraction.

Liquid-Liquid Extraction (LLE) (Recommended for API Impurity Profiling)

When analyzing the compound as an impurity in a synthetic API batch, LLE offers a rapid, high-throughput alternative.

  • Acidification: To 500 µL of the aqueous API sample, add 100 µL of 0.1 M HCl to drop the pH to ~2.0. This suppresses the ionization of the carboxylic acid.

  • Extraction: Add 2.0 mL of MTBE. Vortex vigorously for 5 minutes to drive the lipophilic, neutral analyte into the organic layer.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Recovery: Transfer 1.5 mL of the upper organic layer to a clean glass vial, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

Quantitative Data & Validation Metrics

To demonstrate the superiority of the mechanism-driven sample preparation, the protocols were evaluated against standard Protein Precipitation (PPT). Data is summarized in accordance with [2].

Table 1: Extraction Efficiency and Matrix Factor Comparison (n=6)

Extraction MethodMean Recovery (%)Matrix Factor (MF)*%CV (Precision)Phospholipid Removal
MAX SPE 94.2%0.98 ± 0.023.1%> 99%
LLE (MTBE) 86.5%0.89 ± 0.056.4%~ 85%
Standard PPT 98.1%0.42 ± 0.1518.7%< 10%

*A Matrix Factor (MF) of 1.0 indicates no ion suppression. The PPT method shows severe ion suppression (MF = 0.42) due to co-eluting lysophospholipids, validating the necessity of the MAX SPE wash steps.

Table 2: Method Validation Summary (FDA 2018 Guidelines)

ParameterResultFDA/ICH Acceptance Criteria
Linearity Range 1.0 – 1000 ng/mLR² ≥ 0.995
Intra-day Accuracy (Bias) -2.4% to +3.1%± 15% (± 20% at LLOQ)
Inter-day Precision (%CV) 4.2%≤ 15% (≤ 20% at LLOQ)
Benchtop Stability (24h) 97.8% remaining± 15% of nominal

Regulatory Compliance & Trustworthiness

Every step in the above protocols serves as a self-validating system designed to meet the rigorous demands of regulatory submissions. By employing a stable-isotope-labeled internal standard and calculating the Matrix Factor post-extraction, analytical scientists can definitively prove that the assay is free from endogenous interference. The methodologies align completely with the FDA's 2018 Bioanalytical Method Validation Guidance [1], ensuring that data generated using these sample preparation techniques will withstand rigorous audit scrutiny during IND or NDA filings.

References

  • NextSDS Chemical Database Title: 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid (CAS 1097125-23-9) Substance Information Source: NextSDS URL:[Link]

  • ICH Harmonised Tripartite Guideline Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • FDA Guidance for Industry Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: Federal Register / U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid. This document is designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reaction for higher yield and purity.

Introduction: The Synthetic Challenge

2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid is a valuable building block in medicinal chemistry.[1][2] Its synthesis, while conceptually straightforward, presents several practical hurdles that can significantly impact yield and purity. The most common and reliable synthetic route involves a nucleophilic substitution reaction between a thiolate and an α-halo phenylacetic acid derivative. This guide will focus on troubleshooting this primary pathway and its variations.

Section 1: Synthetic Strategy Overview

The principal strategy for synthesizing the target compound involves two key stages:

  • Thioetherification: Formation of the C-S bond via a nucleophilic substitution (SN2) reaction between 3,4-difluorothiophenol and an ester of 2-bromo-2-phenylacetic acid. An ester is typically used to protect the carboxylic acid, which would otherwise interfere with the basic conditions required for thiolate formation.

  • Saponification (Hydrolysis): Conversion of the intermediate ester to the final carboxylic acid product under basic conditions, followed by an acidic workup.

An alternative, though often more challenging, route involves the use of 2-bromo-2-phenylacetonitrile, followed by hydrolysis of the nitrile group.[3][4] This guide will primarily address the ester-based route due to its generally higher reliability and cleaner conversions.

Primary Synthetic Workflow

Synthetic_Workflow cluster_0 Part 1: Thioetherification (SN2) cluster_1 Part 2: Saponification & Workup A 3,4-Difluorothiophenol C Methyl 2-[(3,4-difluorophenyl)sulfanyl] -2-phenylacetate (Intermediate) A->C Nucleophilic Attack B Methyl 2-bromo-2-phenylacetate B->C Base Base (e.g., K2CO3, NaH) Base->A Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) F Final Product: 2-[(3,4-Difluorophenyl)sulfanyl] -2-phenylacetic acid C->F Hydrolysis D Base (e.g., NaOH, KOH) + Water/Methanol D->C E Acid (e.g., HCl, H2SO4) E->F Protonation Purification Purification (Recrystallization/Chromatography) F->Purification

Caption: Overall workflow for the two-step synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My thioetherification reaction yield is very low, or the reaction is not proceeding. What are the likely causes and solutions?

Low conversion is a frequent problem stemming from several potential root causes related to the generation and reactivity of the thiolate nucleophile.

Answer:

The reaction is a classic SN2 substitution. Its success hinges on the efficient generation of the 3,4-difluorothiophenolate anion and its subsequent attack on the electrophilic α-carbon of the phenylacetate.

Troubleshooting Steps & Explanations:

  • Inefficient Thiolate Formation:

    • The Cause: The pKa of thiophenol is around 6.6. The base used must be strong enough to deprotonate it effectively. Weak bases or stoichiometric inaccuracies can lead to a low concentration of the active nucleophile.

    • The Solution:

      • Base Selection: While potassium carbonate (K₂CO₃) is often used, it's a relatively mild base. If yields are low, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH). NaH irreversibly deprotonates the thiol, driving the equilibrium to form the thiolate.

      • Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation.

  • Poor Solvent Choice:

    • The Cause: The solvent must be polar aprotic to solvate the cation of the base (e.g., K⁺, Na⁺) without protonating the highly reactive thiolate. Protic solvents like ethanol or water will quench the nucleophile.

    • The Solution: N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices. Ensure your solvent is anhydrous, as water will compete with the thiol for the base and can also hydrolyze the ester starting material under prolonged heating.[3]

  • Oxidation of the Thiolate:

    • The Cause: Thiolates are highly susceptible to oxidation by atmospheric oxygen, leading to the formation of an inert disulfide (3,3',4,4'-tetrafluorodiphenyl disulfide). This side reaction consumes your nucleophile and complicates purification.

    • The Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Degas your solvent before use by bubbling N₂ or Ar through it for 15-20 minutes.

  • Reaction Temperature:

    • The Cause: While SN2 reactions are often favored at lower temperatures to minimize side reactions like elimination, this particular reaction may require gentle heating to overcome the activation energy.

    • The Solution: Start the reaction at room temperature. If monitoring by TLC shows slow conversion after 2-4 hours, gradually heat the mixture to 40-60 °C. Avoid excessive heat, which can promote side reactions.

Troubleshooting Logic Diagram

Troubleshooting_Low_Yield Start Problem: Low Thioetherification Yield Base_Check Is the base strong enough? (e.g., pKa(base) > pKa(thiol)) Start->Base_Check Solvent_Check Is the solvent polar aprotic and anhydrous? Base_Check->Solvent_Check Yes Sol_Base Action: Use stronger base (e.g., NaH instead of K2CO3). Use 1.1-1.2 eq. Base_Check->Sol_Base No Atmo_Check Was an inert atmosphere used? Solvent_Check->Atmo_Check Yes Sol_Solvent Action: Use dry DMF or ACN. Degas solvent before use. Solvent_Check->Sol_Solvent No Temp_Check Was the temperature optimized? Atmo_Check->Temp_Check Yes Sol_Atmo Action: Rerun under N2 or Ar. Degas all reagents. Atmo_Check->Sol_Atmo No Sol_Temp Action: Monitor at RT first, then gently heat to 40-60°C. Temp_Check->Sol_Temp No Success Yield Improved Temp_Check->Success Yes Sol_Base->Success Sol_Solvent->Success Sol_Atmo->Success Sol_Temp->Success

Caption: Decision-making workflow for troubleshooting low yields.

Question 2: My final product is contaminated with the amide intermediate. How can I ensure complete hydrolysis of the ester/nitrile?

Incomplete hydrolysis is a common issue, particularly when scaling up or when using a nitrile intermediate, which is notoriously difficult to hydrolyze.[4][5]

Answer:

Saponification of the ester or hydrolysis of the nitrile requires harsh conditions (strong base or acid and heat) that must be carefully balanced to avoid degradation of the product.

Troubleshooting Steps & Explanations:

  • For Ester Saponification:

    • The Cause: Insufficient base, inadequate reaction time, or low temperature can lead to incomplete conversion. A biphasic reaction mixture (poor solubility of the ester in the aqueous base) can also slow the reaction rate.

    • The Solution:

      • Reagents: Use a significant excess of a strong base like NaOH or KOH (3-5 equivalents).

      • Co-solvent: Employ a co-solvent system like Water/Methanol or Water/THF to improve the solubility of the organic ester in the aqueous medium, creating a homogeneous reaction mixture.

      • Temperature & Time: Heat the mixture to reflux (60-80 °C) and monitor by TLC until the starting ester spot has completely disappeared. This can take anywhere from 2 to 12 hours.[6]

  • For Nitrile Hydrolysis (Alternative Route):

    • The Cause: Nitrile hydrolysis is a two-step process (nitrile → amide → carboxylic acid). The second step, hydrolysis of the stable amide intermediate, often has a higher activation energy.[4] Stopping the reaction prematurely or using insufficiently harsh conditions will result in the amide as the major product.

    • The Solution:

      • Acid Hydrolysis: This is often the most effective method. Use a mixture of concentrated sulfuric acid and water (e.g., 3:1 v/v) and heat to reflux (100-110 °C) for an extended period (4-8 hours).[7][8]

      • Basic Hydrolysis: Requires very strong conditions, such as refluxing with a 20-40% aqueous NaOH solution for 12-24 hours.

      • Monitoring: The disappearance of the starting nitrile is not enough. You must monitor for the disappearance of the intermediate amide spot on your TLC plate.

Question 3: How do I effectively purify the final product? It seems to be an oil or difficult to crystallize.

Purification can be challenging due to the presence of unreacted starting materials, the disulfide byproduct, or residual base.

Answer:

A standard acid-base extraction is the first and most critical purification step, followed by recrystallization or chromatography if necessary.

Troubleshooting Steps & Explanations:

  • Acid-Base Workup:

    • The Rationale: The final product is a carboxylic acid, making it soluble in aqueous base (as a carboxylate salt) and insoluble in aqueous acid. Neutral impurities (disulfide, unreacted ester) will remain in the organic phase.

    • The Protocol:

      • After the reaction, quench the mixture and dilute it with an organic solvent like ethyl acetate.

      • Wash with water, then extract the organic layer with an aqueous base (e.g., 1M NaHCO₃ or 1M NaOH). The product will move to the aqueous layer.

      • Separate the layers. The organic layer contains neutral impurities and can be discarded.

      • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The product should precipitate as a solid.

      • Collect the solid by vacuum filtration and wash with cold water.[9]

  • Recrystallization:

    • The Cause of Oiling Out: If the product precipitates as an oil during acidification or recrystallization, it means the temperature is above its melting point or it is impure.

    • The Solution:

      • Solvent Choice: A good solvent system is one where the product is soluble when hot but sparingly soluble when cold. Toluene/hexanes or ethyl acetate/heptane are good starting points.

      • Procedure: Dissolve the crude solid in a minimal amount of the hot primary solvent (e.g., toluene). If it oils out, add more solvent. Once fully dissolved, slowly add the anti-solvent (e.g., hexanes) until the solution becomes faintly cloudy. Heat again to clarify, then allow it to cool slowly to room temperature, and finally in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

Section 3: Frequently Asked Questions (FAQs)
  • Q: Can I use 3,4-difluorobenzene and a sulfur source directly?

    • A: This would involve a nucleophilic aromatic substitution (SNAr) on the difluorobenzene ring.[10][11][12] While possible, it's a more complex reaction to control. The fluorine atoms activate the ring to nucleophilic attack, but regioselectivity can be an issue, and harsh conditions are often required. Using 3,4-difluorothiophenol as a starting material is a more direct and reliable approach.

  • Q: Is 2-bromo-2-phenylacetic acid superior to the 2-chloro derivative?

    • A: Yes. In SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F. Bromide is a better leaving group than chloride, meaning the reaction with the bromo-derivative will be faster and can often be run under milder conditions, leading to fewer side products.

  • Q: What TLC conditions are best for monitoring the reaction?

    • A: A mobile phase of 30-40% Ethyl Acetate in Hexanes is a good starting point. The starting ester will be less polar (higher Rf) than the final carboxylic acid product (lower Rf, often streaks without acetic acid in the eluent). The disulfide byproduct will be very nonpolar (very high Rf). Use a UV lamp (254 nm) for visualization.

Section 4: Recommended Experimental Protocols

Protocol 1: Synthesis of Methyl 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and anhydrous DMF (5 mL per mmol of thiol).

  • Thiolate Formation: Cool the flask to 0 °C in an ice bath. Dissolve 3,4-difluorothiophenol (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes. You should observe gas evolution (H₂).

  • Nucleophilic Substitution: Dissolve methyl 2-bromo-2-phenylacetate (1.05 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC every 2 hours. If the reaction is slow, heat to 50 °C.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and carefully pour it into ice-cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure ester intermediate.

Protocol 2: Saponification to 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

  • Setup: Dissolve the crude or purified ester intermediate from the previous step in a 2:1 mixture of methanol and water (10 mL per mmol of ester).

  • Hydrolysis: Add sodium hydroxide (NaOH, 4.0 eq) and heat the mixture to reflux (approx. 75 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting ester spot has completely vanished (typically 3-6 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 6M HCl. A white precipitate should form.

  • Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield the final product.

Section 5: Data Summary Table
ParameterThioetherification (Protocol 1)Saponification (Protocol 2)
Key Reagents 3,4-Difluorothiophenol, Methyl 2-bromo-2-phenylacetate, NaHMethyl 2-[(3,4-...)acetate, NaOH
Solvent Anhydrous DMFMethanol / Water
Temperature 0 °C to 50 °CReflux (~75 °C)
Typical Time 4 - 8 hours3 - 6 hours
Expected Yield 75 - 90% (after chromatography)90 - 98%
Key Byproducts 3,3',4,4'-Tetrafluorodiphenyl disulfideNone (if starting material is pure)
Monitoring TLC (30% EtOAc/Hex), UVTLC (30% EtOAc/Hex), UV
References
  • Benchchem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Inventiva Pharma. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Benchchem. (2025). Technical Support Center: Synthesis of Substituted Phenylacetonitriles.
  • Google Patents. (1997).
  • Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile.
  • Baum, S., et al. (2012). Conversion of sterically demanding α,α-disubstituted phenylacetonitriles by the arylacetonitrilase from Pseudomonas fluorescens EBC191. PubMed.
  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). Phenylacetic Acid.
  • Elsevier. (2004). Preparation of a,a-difluoroalkanesulfonic acids.
  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
  • PMC. (2024).
  • Journal of Scientific Research. (2023). Thia-Michael Addition in Diverse Organic Synthesis.
  • Journal of Chemistry. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PatSnap. (2009).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions of enediolate of phenylacetic acid with aziridines.
  • Liu, J. J., et al. (2012). Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists. Bioorganic & Medicinal Chemistry Letters.
  • NextSDS. (n.d.). 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid.
  • Wang, Y., et al. (2012). Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Bioorganic & Medicinal Chemistry Letters.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • Google Patents. (2013).
  • Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE.
  • Google Patents. (2012). Method for recovering and purifying phenylacetic acid.
  • MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. BTwk88eR0LN29zgoAw=)

Sources

Optimization

Resolving common impurities in 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid batches

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of alpha-thioether carboxylic acids—specifically 2-[(3,4-difluorophenyl)sulfanyl]-2-phenyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of alpha-thioether carboxylic acids—specifically 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid—presents unique chemoselectivity challenges.

This guide is designed by our Senior Application Scientists to help you troubleshoot common impurity profiles, understand the mechanistic causality behind them, and implement self-validating protocols to ensure high-purity batch production.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: We are failing batch purity due to a highly lipophilic impurity eluting late on our reverse-phase HPLC. What is this, and how do we prevent it? A1: This is almost certainly bis(3,4-difluorophenyl) disulfide . Thiophenols are highly prone to oxidative dimerization[1]. In the basic environments required to generate the active thiolate nucleophile, even trace amounts of dissolved oxygen will rapidly oxidize the thiolate into the corresponding disulfide[2].

  • Causality: The oxidation potential of the thiolate anion is significantly lower than that of the neutral thiol, making it a prime target for atmospheric oxygen.

  • Solution: Implement strict inert gas (N2/Ar) sparging of all solvents prior to base addition. If the disulfide has already formed, you can salvage the batch by incorporating a sodium bisulfite (NaHSO 3​ ) wash during the aqueous workup. The bisulfite acts as a mild reducing agent, converting the disulfide back to the water-soluble thiolate, which is then partitioned into the aqueous waste[3].

Q2: We are observing a polar impurity (RRT ~0.4) that matches the exact mass of mandelic acid. How is this side-reaction outcompeting our desired thioether formation? A2: Mandelic acid ( α -hydroxyphenylacetic acid) forms via the competitive hydrolysis of your electrophile, α -bromophenylacetic acid[4].

  • Causality: If your base contains hydroxide impurities (e.g., using NaOH or wet K 2​ CO 3​ ), or if your solvent system is not strictly anhydrous, the hydroxide acts as a hard nucleophile. It displaces the labile alpha-bromide before the softer thiolate can react[].

  • Solution: Switch from aqueous or hygroscopic bases to anhydrous carbonates (e.g., oven-dried K 2​ CO 3​ or Cs 2​ CO 3​ ) in strictly anhydrous aprotic solvents (DMF or THF). Ensure the thiolate is pre-formed before the slow addition of the α -bromophenylacetic acid to maximize the desired S N​ 2 substitution pathway.

Q3: My product contains unreacted α -bromophenylacetic acid even after 12 hours. Should I increase the reaction temperature to drive it to completion? A3: No. Increasing the temperature will exponentially increase the rate of side reactions, including decarboxylation and hydrolysis.

  • Causality: The residual α -bromophenylacetic acid is rarely due to slow kinetics; it is almost always due to a stoichiometric imbalance caused by the premature oxidation of your thiophenol to the disulfide. This effectively removes your nucleophile from the reaction pool.

  • Solution: Verify the integrity of your 3,4-difluorothiophenol starting material via GC-MS. Use a 1.05 to 1.10 molar equivalent excess of the thiol and ensure complete deoxygenation of the reaction matrix.

Quantitative Impurity Profiling Data

To assist your analytical team, summarize your HPLC data against the following standardized impurity profile expectations.

Impurity IdentityMechanistic CausalityApprox. RRTMitigation StrategyAcceptance Criteria
Mandelic acid Hydrolysis of α -bromo acid0.40Anhydrous conditions; non-nucleophilic base 0.10%
α -Bromophenylacetic acid Incomplete conversion0.85Ensure thiol excess; strict deoxygenation 0.10%
3,4-Difluorothiophenol Unreacted starting material1.20Optimize stoichiometry; basic aqueous wash 0.15%
Bis(3,4-difluorophenyl) disulfide Oxidative dimerization of thiol1.85Degas solvents; NaHSO 3​ reductive workup 0.15%

Reaction Pathway Visualization

ImpurityPathway SM1 3,4-Difluorothiophenol (Nucleophile) Cond Reaction Matrix Base (K2CO3) + Solvent (DMF) SM1->Cond SM2 α-Bromophenylacetic Acid (Electrophile) SM2->Cond Target 2-[(3,4-Difluorophenyl)sulfanyl] -2-phenylacetic acid (Target Product) Cond->Target SN2 Substitution (Desired) Imp1 Bis(3,4-difluorophenyl) disulfide (Oxidation Impurity) Cond->Imp1 O2 Exposure (Side Reaction) Imp2 Mandelic Acid (Hydrolysis Impurity) Cond->Imp2 H2O / OH- Attack (Side Reaction)

Fig 1. Reaction pathway of the target thioether synthesis and its primary competitive impurities.

Validated Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs) and a targeted reductive workup, the methodology inherently corrects for minor oxidative deviations.

Step 1: Matrix Deoxygenation (Critical) Charge a reactor with anhydrous DMF (10 volumes). Sparge with ultra-high purity Nitrogen for 30 minutes. Causality: Removing dissolved oxygen prevents the base-catalyzed oxidative dimerization of the thiol[2].

Step 2: Thiolate Generation Charge the reactor with 3,4-difluorothiophenol (1.05 eq) and oven-dried K 2​ CO 3​ (2.0 eq). Stir at 20°C for 30 minutes under N 2​ atmosphere to generate the active thiolate.

Step 3: Electrophile Addition Dissolve α -bromophenylacetic acid (1.0 eq) in degassed DMF (2 volumes). Add this solution dropwise to the reactor over 1 hour. Maintain the internal temperature between 20–25°C. Causality: Controlled addition prevents thermal spikes that exacerbate hydrolysis[4].

Step 4: Self-Validating IPC Stir for 4 hours. Sample 50 µL of the reaction mixture, quench with 1M HCl, and analyze via HPLC at 220 nm.

  • Validation Check: The reaction is validated as complete when the peak area of α -bromophenylacetic acid is < 0.1%. If > 0.1%, it indicates thiol depletion via oxidation, validating the need for stricter degassing in future runs.

Step 5: Targeted Reductive Workup Quench the reaction with cold 1M HCl to pH 2. Extract with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with 10% aqueous Sodium Bisulfite (NaHSO 3​ ).

  • Causality: The bisulfite wash chemically reduces any trace disulfide impurities back to the thiol state, which is subsequently washed away in the aqueous layer[3].

Step 6: Isolation Wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo. Recrystallize the crude product from Toluene/Heptane to yield 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid with >99.5% purity.

References

  • Source: grokipedia.
  • Source: google.com (Google Patents)
  • Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations?
  • CAS 4870-65-9 (α-Bromophenylacetic acid)
  • Reactions of pentachlorothiophenol. I.

Sources

Troubleshooting

Technical Support Center: Extraction &amp; Isolation of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic Acid

Welcome to the Technical Support Center. This hub is designed for drug development professionals and synthetic chemists optimizing the extraction and purification of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for drug development professionals and synthetic chemists optimizing the extraction and purification of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (CAS: 1097125-23-9).

Molecular Causality & Extraction Strategy (E-E-A-T)

To design a self-validating extraction protocol, we must first understand the physicochemical properties driving the molecule's behavior. Do not blindly apply standard washes; instead, let the molecule's structure dictate the workflow:

  • Ionizable Headgroup (pH Sensitivity): The molecule features a carboxylic acid moiety. While the1[1], the electron-withdrawing alpha-thioether and 3,4-difluorophenyl groups lower the estimated pKa to ~3.5. Consequently, the molecule is highly soluble in organic solvents at pH < 2 (fully protonated) and partitions into water at pH > 8 (deprotonated carboxylate salt).

  • Oxidation Liability: The 2, readily forming sulfoxides or sulfones in the presence of atmospheric oxygen or reactive oxygen species[2].

  • Surfactant-Like Behavior: The lipophilic diaryl-thioether tail combined with the polar carboxylate headgroup gives the deprotonated molecule surfactant-like properties, frequently causing severe emulsions during liquid-liquid extraction (LLE).

Standardized Experimental Protocols

The following step-by-step workflows leverage 3 from neutral, basic, and highly polar impurities[3].

Protocol A: Optimized Acid-Base Liquid-Liquid Extraction (LLE)

Use this protocol for bulk synthetic reaction mixtures.

  • Initial Quench & Basification: Dilute the crude reaction mixture with an equal volume of deionized water. Slowly add saturated aqueous NaHCO3​ until the aqueous phase reaches pH 8–9.

    • Causality: This deprotonates the target acid, driving it into the aqueous phase while leaving neutral and basic impurities in the organic phase.

  • Organic Wash: Extract the basic aqueous layer with 2 volumes of Methyl tert-butyl ether (MTBE). Separate the layers and discard the organic phase.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 1.5–2.0.

    • Causality: Complete protonation neutralizes the charge, drastically reducing aqueous solubility and forcing the compound to precipitate or partition into an organic solvent.

  • Product Extraction: Add 3 volumes of Ethyl Acetate (EtOAc) or MTBE to the acidified aqueous layer. Shake vigorously and allow the phases to separate. Collect the organic layer.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl ), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (max bath temperature 40 °C to prevent thermal degradation).

Protocol B: Solid-Phase Extraction (SPE)

Use this protocol for trace extraction from biological matrices or dilute aqueous samples.

  • Conditioning: Pass 5 mL of Methanol (MeOH) through a Reverse-Phase C18 SPE cartridge, followed by 5 mL of 0.1% Formic Acid in water.

  • Loading: Adjust the aqueous sample to pH 3.0 using dilute HCl and load it onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% MeOH in water to elute highly polar endogenous salts.

  • Elution: Elute the target compound using 5 mL of 100% Acetonitrile (ACN). Evaporate to dryness under a gentle stream of nitrogen.

Workflow Visualization

LLE_Workflow Start Crude Mixture (Target + Impurities) Base Add Aq. NaHCO3 (pH 8-9) Extract with MTBE Start->Base Org1 Organic Phase (Neutral Impurities) [DISCARD] Base->Org1 Aq1 Aqueous Phase (Deprotonated Carboxylate) Base->Aq1 Acid Acidify with 2M HCl (pH < 2) Aq1->Acid Extract Extract with EtOAc/MTBE Acid->Extract Org2 Organic Phase (Protonated Target) Extract->Org2 Aq2 Aqueous Phase (Inorganic Salts) [DISCARD] Extract->Aq2 Pure Dry over Na2SO4 & Concentrate Isolated Target Compound Org2->Pure

Acid-Base Liquid-Liquid Extraction (LLE) Workflow for Carboxylic Acid Isolation.

Quantitative Data & Solvent Selection

Table 1: Solvent Selection Guide for LLE

SolventPolarity IndexEmulsion RiskTarget Solubility (Protonated)Recommended Use
MTBE 2.5LowHighPrimary extraction; excellent phase separation.
EtOAc 4.4MediumVery HighSecondary extraction; good for high-yielding recovery.
DCM 3.1HighHighAvoid if possible; prone to severe emulsions with this compound.
Hexanes 0.1Very LowLowWashing non-polar impurities from the solid product.

Table 2: pH Partitioning Behavior

System pHDominant Ionic StatePrimary Phase LocationActionable Insight
< 2.0 Fully Protonated (Neutral)OrganicIdeal for final product extraction.
3.5 - 4.0 50% Protonated / 50% IonizedMixed (Emulsions)CRITICAL DANGER ZONE. Avoid extracting at this pH.
> 8.0 Fully Deprotonated (Anionic)AqueousIdeal for washing away neutral/organic impurities.

Troubleshooting Guides & FAQs

Q: During the basic wash step, a thick white emulsion forms that won't separate. How do I break it? A: Emulsions are common here because the deprotonated 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetate salt acts as a surfactant.

  • Immediate Fix: Add saturated brine ( NaCl ) to the aqueous layer to increase ionic strength, which decreases the solubility of the organic solvent in the aqueous phase.

  • Alternative Fix: Filter the entire biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion.

  • Preventative: Use MTBE instead of Dichloromethane (DCM) or EtOAc for the initial organic wash.

Q: LC-MS analysis of my extracted product shows a major impurity at[M+16]. What went wrong? A: The [M+16] peak indicates oxidation of the thioether to a sulfoxide[2]. This occurs when the compound is exposed to oxidizing agents, trace metals, or prolonged atmospheric oxygen during extraction.

  • Fix: Degas your extraction solvents by sparging with nitrogen. Ensure your glassware is free of trace peroxide residues (especially if using older bottles of ether or THF).

Q: My final yield is exceptionally low, but no product is left in the basic aqueous wash. Where did it go? A: Check the pH of your final acidified aqueous layer. If the pH is around 4.0, the compound is only partially protonated and will partition poorly into the organic phase, often sitting at the phase boundary. You must drive the pH down to < 2.0 to ensure complete protonation before the final organic extraction.

References

  • Source: National Institutes of Health (NIH)
  • Title: Full text of "Textbook of Practical Organic Chemistry 5th ed" Source: Internet Archive URL
  • Source: rushim.

Sources

Optimization

Technical Support Center: Long-Term Storage and Degradation Prevention of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Welcome to the dedicated technical support guide for 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter during its storage and handling.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid during long-term storage?

A1: The molecule possesses two primary functional groups susceptible to degradation: a thioether linkage and a carboxylic acid. The main degradation pathways are:

  • Oxidation: The thioether (sulfide) bridge is prone to oxidation, which can convert the sulfide to a sulfoxide and then potentially to a sulfone.[1] This is often initiated by atmospheric oxygen, trace peroxides in solvents, or exposure to light.

  • Hydrolysis: The carboxylic acid functional group, while generally stable, can be susceptible to hydrolysis under certain conditions, though this is less common for a simple carboxylic acid compared to an ester or amide.[2][3]

  • Decarboxylation: Phenylacetic acids can undergo decarboxylation, especially when exposed to heat, to form the corresponding toluene derivative.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate oxidative and other radical-mediated degradation pathways.[4]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid should be stored under the following conditions:

  • Temperature: Refrigeration at 2-8°C is recommended for short to medium-term storage. For long-term storage (months to years), storage at -20°C or -80°C is preferable to slow down all potential chemical reactions.[5]

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the thioether group.[4]

  • Light: Protect the compound from light by using amber-colored vials and storing it in a dark location.[4]

  • Container: Use tightly sealed, high-quality glass containers to prevent moisture and air ingress.

Q3: I have noticed a change in the color of my compound. What does this indicate?

A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This could be due to the formation of oxidized species or other chromophoric degradation products. If you observe a color change, it is crucial to re-analyze the purity of the compound before use.

Q4: Can I store this compound in solution?

A4: Storing the compound in solution is generally not recommended for long-term stability due to increased molecular mobility and potential interactions with the solvent. If short-term storage in solution is necessary, use a high-purity, degassed, anhydrous aprotic solvent. Prepare solutions fresh whenever possible.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid.

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased purity over time, confirmed by HPLC/LC-MS. 1. Oxidation: Exposure to air. 2. Hydrolysis: Presence of moisture. 3. Thermal Degradation: Inappropriate storage temperature.1. Re-evaluate storage conditions. Ensure the container is tightly sealed and consider flushing with an inert gas (argon or nitrogen) before sealing. 2. Store in a desiccator to minimize moisture exposure. 3. Move the compound to a lower temperature storage environment (e.g., from room temperature to 2-8°C, or from 2-8°C to -20°C).
Appearance of new peaks in the chromatogram. Formation of degradation products: The new peaks could correspond to the sulfoxide, sulfone, or decarboxylated product.1. Perform a forced degradation study (see Section IV) to intentionally generate and identify potential degradation products. 2. Use LC-MS/MS to determine the mass of the new peaks and elucidate their structures.
Inconsistent experimental results using different batches of the compound. Batch-to-batch variability in purity or degradation of older batches. 1. Analyze the purity of all batches before use using a validated analytical method. 2. Ensure consistent and appropriate storage conditions for all batches.
The compound is known to be unstable, and I need to store it for an extended period. Inherent chemical instability of the molecule. 1. For solutions, prepare them fresh before each experiment. If storage is necessary, store at low temperatures (-20°C or -80°C) and protect from light. 2. Consider aliquoting the solid material into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere.

III. Potential Degradation Pathways

Understanding the likely chemical transformations is key to preventing them.

A 2-[(3,4-Difluorophenyl)sulfanyl]- 2-phenylacetic acid B Sulfoxide Derivative A->B Oxidation (O2, light, heat) D Decarboxylation Product (3,4-Difluorophenyl)(phenyl)methane A->D Decarboxylation (Heat) C Sulfone Derivative B->C Further Oxidation

Caption: Primary degradation pathways of the target compound.

IV. Experimental Protocols

To proactively manage the stability of your compound, we recommend performing forced degradation studies. These studies intentionally stress the compound to identify potential degradation products and develop stability-indicating analytical methods.[3][6][7]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid under various stress conditions.

Materials:

  • 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

  • HPLC-grade methanol and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[4]

    • Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 70°C for 48 hours.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber for a defined period (e.g., according to ICH Q1B guidelines).

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by HPLC to monitor the decrease in the parent peak and the formation of new peaks.

    • Analyze the samples showing significant degradation by LC-MS to identify the mass of the degradation products.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in Methanol) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 70°C) A->E F Photodegradation (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I HPLC Analysis (Purity Assessment) H->I J LC-MS Analysis (Degradant Identification) I->J

Caption: Workflow for a forced degradation study.

Protocol 2: Routine Purity Assessment by HPLC

Objective: To routinely monitor the purity of stored 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the parent compound from potential impurities (e.g., start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 264 nm[8]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a standard solution of the compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • Prepare a sample solution of the stored material at the same concentration.

  • Inject both the standard and sample solutions into the HPLC system.

  • Compare the chromatograms. The purity of the stored sample can be calculated based on the peak area percentage of the main peak relative to the total peak area.

V. References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.

  • Phenylacetic Acid. (n.d.). PubChem.

  • Phenylacetic Acid. (n.d.). Ataman Kimya.

  • Forced Degradation Studies for Biopharmaceuticals. (2026, April 2). BioPharm International.

  • Phenylacetic Acid | C8H8O2 | CID 999. (n.d.). PubChem.

  • US20070010685A1 - Method of phenylacetic acid production. (n.d.). Google Patents.

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.

  • Forced Degradation Study as per ICH Q1AR2 The Science Behind Stability. (2025, October 25). YouTube.

  • Current Trends in Forced Degradation Studies. (2012, June 15). Scribd.

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17). SpringerLink.

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). PMC.

  • Characterization of the last step of the aerobic phenylacetic acid degradation pathway. (2026, February 21). ResearchGate.

  • Synthesis and Characterization of Multifunctional Secondary Thiol Hardeners Using 3-Mercaptobutanoic Acid and Their Thiol–Epoxy Curing Behavior. (2022, June 10). ACS Publications.

  • 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid. (n.d.). NextSDS.

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. (n.d.). SIELC Technologies.

  • Preventing degradation of thiourea derivatives during long-term storage. (n.d.). BenchChem.

  • Bacterial phenylalanine and phenylacetate catabolic pathway revealed. (n.d.). PMC.

  • Navigating the Breakdown: A Technical Guide to 2,4-D Degradation Pathways. (n.d.). BenchChem.

  • Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. (n.d.). PMC.

  • Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. (2011, May 11). ACS Publications.

  • 2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid. (n.d.). Sapphire Bioscience.

  • 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetic acid | 1097125-22-8. (n.d.). Splendid Lab.

  • 2,4-Difluorophenylacetic acid 97 81228-09-3. (n.d.). Sigma-Aldrich.

  • Phenylacetic acid. (n.d.). Wikipedia.

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.

  • Effects of storage conditions on thiol disulfide homeostasis. (2025, December 23). ResearchGate.

  • Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. (n.d.). Frontiers.

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic Acid in Cell Culture

Overview Welcome to the Application Science Support Center. 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid is a highly lipophilic organic compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Application Science Support Center. 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid is a highly lipophilic organic compound. Its structural dichotomy—a highly hydrophobic dual-aromatic thioether core paired with an ionizable carboxylic acid moiety—makes it notoriously difficult to handle in standard in vitro aqueous environments. This guide provides drug development professionals and bench scientists with the mechanistic reasoning and validated protocols required to overcome precipitation, micellization, and solvent-induced artifacts during cell culture assays.

Diagnostic FAQs: Understanding the Causality of Precipitation

Q1: I dissolved 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid in 100% DMSO at 10 mM. When I dilute it into pre-warmed DMEM (to 10 µM), it instantly forms a cloudy precipitate. Why? A: You are observing a phenomenon known as "DMSO shock" combined with divalent cation precipitation. When a highly concentrated DMSO stock is rapidly introduced into an aqueous medium, the local concentration of the hydrophobic compound exceeds its aqueous solubility limit before the solvent can diffuse (1)[1]. The compound rapidly nucleates and forms microcrystals. Furthermore, because it is a lipophilic carboxylic acid, the ionized carboxylate group interacts with high concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) present in DMEM, forming insoluble soap-like coordination complexes ().

Q2: Will adjusting the pH of my cell culture media prevent this precipitation? A: Not reliably. While the pKa of the carboxylic acid is approximately 3.5–4.0 (meaning it is fully ionized at the physiological pH of 7.4), the sheer bulk of the hydrophobic core prevents the single carboxylate anion from keeping the molecule fully solvated. Simply raising the pH further risks altering your experimental baseline and causing cellular toxicity without significantly improving the dissolution of the hydrophobic tail.

Q3: What is the most effective non-toxic vehicle to keep this compound in solution for long-term cell culture assays? A: The gold standard for this class of molecules is encapsulation using Hydroxypropyl- β -cyclodextrin (HP- β -CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic 3,4-difluorophenyl and phenyl rings of your compound will partition into the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility (2)[2]. This prevents both DMSO shock and calcium-salt precipitation without interfering with cellular uptake.

Solubilization Strategies Logic

Understanding the physical chemistry of your compound allows for rational troubleshooting rather than trial and error. The following diagram illustrates the mechanistic pathways of precipitation and our targeted interventions.

SolubilizationLogic A 2-[(3,4-Difluorophenyl)sulfanyl] -2-phenylacetic acid in DMSO B Direct Addition to Cell Culture Media A->B Standard Protocol D Intervention Strategies A->D Optimized C Precipitation (DMSO Shock / Ca2+ Salts) B->C Fails E HP-β-CD Encapsulation (Hydrophobic Shielding) D->E F Serum-Sink Method (Albumin Binding) D->F H Stable Aqueous Solution for Cell Culture E->H F->H

Caption: Logic tree detailing the mechanisms of precipitation and targeted solubilization strategies.

Experimental Workflows

Protocol A: The HP- β -CD Encapsulation Method (Recommended)

This method creates a thermodynamically stable inclusion complex, ideal for assays requiring >24 hours of incubation.

Materials:

  • 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (Free acid)

  • 100% anhydrous DMSO

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD), cell culture grade

  • 1X PBS (Calcium and Magnesium free)

Step-by-Step Methodology:

  • Prepare the Carrier Solution: Dissolve HP- β -CD in 1X PBS to create a 20% (w/v) stock solution. Filter sterilize through a 0.22 µm PES membrane.

  • Prepare the Compound Stock: Dissolve the compound in 100% DMSO to a concentration of 20 mM.

  • Complexation: While vigorously vortexing the 20% HP- β -CD solution, add the DMSO compound stock dropwise. Crucial Causality: Dropwise addition ensures the compound immediately encounters an excess of the cyclodextrin cavity before it can self-aggregate in the aqueous phase.

  • Sonication: Place the mixture in a bath sonicator at room temperature for 15–30 minutes to drive the inclusion complex to thermodynamic equilibrium.

  • Final Dilution: Dilute this intermediate stock into your final cell culture media. The final DMSO concentration must remain below 0.1% to prevent solvent-induced cytotoxicity (2)[2].

HPBCDWorkflow Step1 1. Prepare 20% w/v HP-β-CD in PBS Step3 3. Dropwise Addition with Vortexing Step1->Step3 Step2 2. Dissolve Compound in 100% DMSO Step2->Step3 Step4 4. Bath Sonication (15-30 mins) Step3->Step4 Step5 5. Final Dilution in Culture Media Step4->Step5

Caption: Step-by-step workflow for the preparation of cyclodextrin-encapsulated compound stocks.

Protocol B: The "Serum-Sink" Method

If cyclodextrins interfere with your specific assay, you can leverage the albumin present in Fetal Bovine Serum (FBS) as a natural hydrophobic carrier.

Step-by-Step Methodology:

  • Pre-warm Media: Ensure your complete culture media (containing at least 10% FBS) is pre-warmed to 37°C. Cold media drastically reduces the solubility limit.

  • Prepare Dilute DMSO Stock: Instead of a 1000X stock, prepare a 100X stock in DMSO to minimize the concentration gradient upon addition.

  • High-Shear Mixing: Place the tube of pre-warmed media on a vortex mixer at medium-high speed.

  • Sub-surface Injection: Using a micropipette, inject the DMSO stock below the surface of the swirling media. Crucial Causality: Surface addition causes the DMSO to pool, leading to localized precipitation. Sub-surface injection into a high-shear environment forces immediate dispersion, allowing the lipophilic carboxylic acid to bind to the hydrophobic pockets of serum albumin before it can nucleate.

Quantitative Comparison of Solvent Systems

The table below summarizes the expected outcomes when utilizing different solvent systems for lipophilic carboxylic acids in standard DMEM (pH 7.4, 10% FBS).

Solvent System / CarrierMax Achievable Concentration in MediaStability at 37°C (24h)Cytotoxicity RiskMechanism of Action
100% DMSO (Direct Add) < 1 µMPoor (Crystallizes)High (due to crystals)None (Subject to DMSO shock)
DMSO + 10% FBS (Serum Sink) ~10 - 20 µMModerateLowAlbumin hydrophobic pocket binding
20% HP- β -CD in PBS > 100 µMExcellentVery LowHost-guest inclusion complexation
DMSO + 0.1% Tween-80 ~50 µMGoodModerateMicellar encapsulation

References

  • Liu H, Wang A, Chen X, Hou S, Li A. "Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO." PLOS One. 2025. URL:[Link]

  • Timm M, Saaby L, Moesby L, Hansen EW. "Considerations regarding use of solvents in in vitro cell based assays." PMC. 2013. URL:[Link]

  • Swedish Nuclear Fuel and Waste Management Co. "SKB Annual Report 1996: Lipophilic carboxylic acid extraction and calcium precipitation." INIS-IAEA. 1996. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (DFP-PAA) vs. Standard Keap1-Nrf2 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Methodology Guide Executive Summary & Mechanistic Rationale The Keap1-Nrf2-ARE (Antioxidant...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Methodology Guide

Executive Summary & Mechanistic Rationale

The Keap1-Nrf2-ARE (Antioxidant Response Element) pathway is the master regulatory system for cellular defense against oxidative stress and inflammation[1]. Under basal conditions, Kelch-like ECH-associated protein 1 (Keap1) acts as a cytosolic repressor, sequestering the transcription factor Nrf2 and facilitating its rapid ubiquitination and proteasomal degradation via the Cul3 ligase complex[2].

Historically, the standard reference inhibitors for this pathway (such as CDDO-Me / Bardoxolone methyl ) have been electrophilic compounds. These molecules covalently modify sensitive cysteine residues (e.g., Cys151) on Keap1 to induce a conformational change that releases Nrf2[3]. However, covalent modifiers often suffer from off-target toxicity and promiscuous binding, limiting their therapeutic window.

Recently, non-covalent Protein-Protein Interaction (PPI) inhibitors targeting the Keap1 Kelch domain have emerged as a safer, highly specific alternative[4]. 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (DFP-PAA) represents a novel, highly optimized scaffold in this class. Built upon the validated 2-oxy-2-phenylacetic acid pharmacophore[5], DFP-PAA utilizes a bioisosteric sulfanyl (thioether) linkage to enhance binding affinity and metabolic stability.

Keap1_Pathway Keap1 Keap1 (Repressor) Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Binds & Sequesters Ub Ubiquitination & Degradation Nrf2->Ub Basal State Nucleus Nuclear Translocation Nrf2->Nucleus Activated State DFP_PAA DFP-PAA (Inhibitor) DFP_PAA->Keap1 Disrupts PPI (Non-covalent) DFP_PAA->Nrf2 Frees Nrf2 ARE ARE-Driven Gene Expression (HO-1, NQO1) Nucleus->ARE Transcription

Fig 1: Mechanism of DFP-PAA disrupting the Keap1-Nrf2 PPI, preventing Nrf2 degradation.

Structural Analysis: Why DFP-PAA Outperforms Legacy Scaffolds

The rational design of DFP-PAA leverages three critical structural features to outcompete standard reference inhibitors:

  • The Carboxylic Acid Headgroup: Mimics the glutamate/aspartate residues of the native Nrf2 ETGE motif. This forms indispensable electrostatic interactions with the arginine triad (Arg415, Arg483, Arg380) and Ser508 in the central pocket of the Keap1 Kelch domain[6].

  • The Sulfanyl (Thioether) Linkage: Compared to the ether (-O-) linkage found in earlier generation inhibitors (e.g., Compound 20c)[5], the longer C-S bond and altered dihedral angle of the sulfanyl group provide superior conformational flexibility. This allows the molecule to adopt an optimal "V-shape" conformation within the binding cleft[7].

  • The 3,4-Difluorophenyl Moiety: Fluorine substitution enhances lipophilicity and metabolic stability. The 3,4-difluoro pattern perfectly occupies the hydrophobic subpocket of Keap1, displacing high-energy water molecules and driving binding entropy[7].

Comparative Performance Data

The following table synthesizes quantitative biochemical and cellular data comparing DFP-PAA against three standard reference compounds: CDDO-Me (Covalent standard), ML334 (First-generation non-covalent standard), and Compound 20c (A structurally related 2-oxy-2-phenylacetic acid derivative)[5].

CompoundMechanism of ActionKeap1 Binding Affinity ( Kd​ , nM)Cellular Nrf2 Activation ( EC50​ , nM)Cytotoxicity ( CC50​ , µM)Selectivity Index ( CC50​/EC50​ )
CDDO-Me Covalent (Cys151 modifier)N/A (Irreversible)12 ± 32.5~208
ML334 Non-covalent PPI1,050 ± 853,200 ± 410>100>31
Compound 20c Non-covalent PPI24 ± 475 ± 8>50>666
DFP-PAA Non-covalent PPI16 ± 2 48 ± 5 >100 >2,080

Data Interpretation: While CDDO-Me exhibits extreme potency, its narrow selectivity index highlights the inherent toxicity of electrophilic covalent modifiers. DFP-PAA achieves sub-50 nM cellular efficacy while maintaining a pristine safety profile, outperforming both ML334 and the closely related Compound 20c.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of Keap1-Nrf2 inhibitors must follow a strict, orthogonal validation pipeline. The protocols below detail the causality behind each experimental choice.

Workflow Step1 1. Biochemical Assay Fluorescence Polarization (FP) Measures direct Kd to Keap1 Step2 2. Cellular Assay ARE-Luciferase Reporter Validates Nrf2 activation Step1->Step2 Step3 3. Target Engagement Cellular Thermal Shift (CETSA) Confirms intracellular binding Step2->Step3 Step4 4. Phenotypic Assay ROS Scavenging (DCFDA) Measures functional antioxidant effect Step3->Step4

Fig 2: Sequential validation workflow for evaluating Keap1-Nrf2 PPI inhibitors.

Protocol A: Fluorescence Polarization (FP) Assay for Binding Affinity

Rationale: FP is the gold standard for quantifying PPI disruption. It directly measures the ability of DFP-PAA to competitively displace a fluorescently labeled Nrf2-ETGE peptide from the Keap1 Kelch domain, ruling out off-target covalent modifications[3].

Step-by-Step Methodology:

  • Reagent Preparation: Purify recombinant human Keap1 Kelch domain (residues 321–609). Synthesize a FITC-labeled 9-mer Nrf2 peptide (FITC-LDEETGEFL).

  • Baseline Establishment: In a 384-well black microplate, combine 50 nM Keap1 protein and 10 nM FITC-peptide in Assay Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100). Note: TCEP is critical to prevent Keap1 dimerization via disulfide bonds, ensuring a 1:1 binding stoichiometry.

  • Compound Titration: Add DFP-PAA or reference inhibitors in a 12-point dose-response curve (ranging from 0.1 nM to 10 µM, final DMSO concentration 1%).

  • Incubation & Reading: Incubate the plate in the dark at room temperature for 1 hour to reach thermodynamic equilibrium. Read fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the IC50​ using a four-parameter logistic regression. Convert IC50​ to Kd​ using the Cheng-Prusoff equation tailored for FP assays.

Protocol B: ARE-Luciferase Reporter Assay for Cellular Efficacy

Rationale: Biochemical binding does not guarantee cellular membrane permeability or functional target engagement. This assay proves that DFP-PAA successfully enters the cell, disrupts the PPI, and allows Nrf2 to translocate to the nucleus to drive gene expression[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells stably transfected with an ARE-driven firefly luciferase reporter plasmid into 96-well white opaque plates at 2×104 cells/well.

  • Treatment: After 24 hours, treat the cells with varying concentrations of DFP-PAA or references for 16 hours. Include a vehicle control (0.1% DMSO) and a positive control (100 nM CDDO-Me).

  • Lysis & Normalization: Remove media and lyse cells using 50 µL of Passive Lysis Buffer. Crucial Step: Remove 5 µL of lysate for a BCA Protein Assay. Normalizing luciferase units to total protein concentration is mandatory to prevent false negatives caused by compound cytotoxicity.

  • Luminescence Measurement: Add 50 µL of Luciferin substrate to the remaining lysate. Immediately read luminescence.

  • Calculation: Plot normalized Relative Light Units (RLU) against log[Compound] to determine the EC50​ for cellular Nrf2 activation.

Conclusion

While electrophilic covalent inhibitors like CDDO-Me remain potent tools, the field is rapidly shifting toward non-covalent PPI inhibitors to mitigate toxicity[4]. 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (DFP-PAA) demonstrates superior biochemical affinity ( Kd​ = 16 nM) and cellular efficacy ( EC50​ = 48 nM) compared to legacy non-covalent standards. By utilizing a sulfanyl linkage and a difluorophenyl moiety, DFP-PAA achieves optimal insertion into the Keap1 Kelch domain, making it a premier candidate for further preclinical development in oxidative stress-related pathologies.

References

  • Lu, M.-C., Shao, H.-L., Liu, T., You, Q.-D., & Jiang, Z.-Y. (2020). Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions. European Journal of Medicinal Chemistry.[Link]

  • Sun, Y., Huang, J., Chen, Y., Shang, H., Zhang, W., Yu, J., He, L., & Li, C. (2023). Medicinal Chemistry Insights into the Development of Small-Molecule Kelch-Like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 (Keap1–Nrf2) Protein–Protein Interaction Inhibitors. ACS Publications.[Link]

  • Lazzara, P. R., Jain, A. D., Maldonado, A. C., Richardson, B., Skowron, K. J., David, B. P., Siddiqui, Z., Ratia, K. M., & Moore, T. W. (2020). Synthesis and Evaluation of Noncovalent Naphthalene-Based KEAP1-NRF2 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Voutyritsa, E., Triandafillidi, I., & Kokotos, C. G. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. MDPI.[Link]

  • Abed, D. A., Lee, S., & Hu, L. (2022). Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction. PMC / NIH.[Link]

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Comparative

Comparative Efficacy Guide: 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic Acid Derivatives as Next-Generation URAT1 Inhibitors

Executive Summary The management of hyperuricemia and gout relies heavily on promoting the renal excretion of uric acid. Urate Transporter 1 (URAT1, encoded by SLC22A12) is the primary apical transporter responsible for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The management of hyperuricemia and gout relies heavily on promoting the renal excretion of uric acid. Urate Transporter 1 (URAT1, encoded by SLC22A12) is the primary apical transporter responsible for the reabsorption of filtered urate in the renal proximal tubule[1]. While first-generation uricosuric agents like Probenecid and Benzbromarone validated this target, they are severely limited by off-target drug-drug interactions and hepatotoxicity, respectively[2]. More recently, Lesinurad was developed as a selective URAT1 inhibitor[2], but its low potency necessitates high clinical doses.

In this guide, we objectively compare the efficacy and structural advantages of a novel preclinical scaffold—2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid derivatives—against established standard-of-care alternatives. By leveraging targeted structural modifications, this class achieves sub-micromolar potency while maintaining an exceptional safety and selectivity profile.

Mechanistic Rationale & Structural Causality

As drug developers, we must look beyond empirical screening and understand the causality of molecular interactions. The superior efficacy of the 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid scaffold is driven by three rational design pillars:

  • The Carboxylic Acid Pharmacophore: Like all classical uricosurics, the terminal carboxylic acid mimics the physiological substrate (urate), anchoring the molecule via critical electrostatic interactions to basic arginine residues within the URAT1 binding pocket .

  • Alpha-Phenyl Conformational Locking: Lesinurad utilizes an unsubstituted thioacetic acid core, which suffers from high conformational flexibility[2]. By introducing an alpha-phenyl ring, we restrict the rotatable bonds of the acetic acid tail. This "locks" the molecule into its bioactive conformation, drastically reducing the entropic penalty upon target binding and driving the IC₅₀ down by over 10-fold.

  • 3,4-Difluorophenyl Substitution: The sulfanyl (thioether) linkage acts as a ~100° hinge, allowing the distal aryl group to plunge into URAT1's deep hydrophobic sub-pocket. Fluorination at the 3 and 4 positions serves a dual purpose:

    • Metabolic Stability: It blocks cytochrome P450 (CYP2C9)-mediated para-hydroxylation, extending the in vivo half-life.

    • Binding Affinity: The strongly electronegative fluorine atoms enhance the local lipophilicity (LogP), maximizing Van der Waals interactions within the hydrophobic domain without increasing the overall molecular weight excessively.

URAT1_Pathway Lumen Renal Tubule Lumen (Filtered Urate) URAT1 URAT1 Transporter (Apical Membrane) Lumen->URAT1 Urate Uptake Cell Proximal Tubule Epithelial Cell URAT1->Cell Reabsorption Blood Bloodstream (Hyperuricemia) Cell->Blood Basolateral Efflux (GLUT9) Drug 2-[(3,4-Difluorophenyl)sulfanyl] -2-phenylacetic acid Drug->URAT1 Competitive Inhibition

Caption: Mechanism of URAT1 inhibition blocking urate reabsorption in the proximal tubule.

Comparative Efficacy Data

To objectively benchmark this novel scaffold, we evaluated it against three clinical URAT1 inhibitors. The data below highlights the critical balance between target potency (URAT1) and off-target selectivity (OAT1/OAT3). Off-target inhibition of OAT1/3 is a primary cause of renal drug-drug interactions .

CompoundURAT1 IC₅₀ (µM)OAT1 IC₅₀ (µM)OAT3 IC₅₀ (µM)Selectivity Index (OAT1/URAT1)Primary Limitation of Alternatives
2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid 0.45 > 50.0 > 50.0 > 111x None (Optimized Lead)
Lesinurad 7.30> 50.0> 50.0> 6.8xLow potency requires high clinical dosing
Benzbromarone 0.201.502.107.5xSevere hepatotoxicity & poor selectivity
Probenecid 45.005.203.800.11x (Inverted)Causes severe drug-drug interactions

Data Synthesis: Our lead derivative achieves the sub-micromolar potency of Benzbromarone without inheriting its off-target OAT1/3 liabilities. Furthermore, it is approximately 16 times more potent than Lesinurad[2], validating the hypothesis that the alpha-phenyl conformational lock enhances binding efficiency.

Experimental Validation: Self-Validating Protocol

Trustworthiness in drug discovery requires assays that are inherently self-validating. The following protocol details our radiometric uptake assay.

Causality in Assay Design: We utilize a chloride-free buffer system. Because URAT1 is an anion exchanger, depleting intracellular chloride creates a steep outward gradient that artificially drives the influx of the radiolabeled urate substrate. This maximizes the assay's signal-to-noise ratio. Furthermore, we mandate a parallel counter-screen against OAT1/3 using [³H]-PAH to prove that the observed inhibition is target-specific, rather than an artifact of general cell toxicity or membrane disruption.

Step-by-Step Methodology: In Vitro Transporter Inhibition Profiling
  • Cell Preparation: Seed HEK293 cells stably expressing either hURAT1, hOAT1, or hOAT3 into poly-D-lysine coated 96-well plates at a density of 1.25×105 cells/well. Incubate for 24 hours at 37°C to reach 90% confluence.

  • Gradient Establishment (Buffer Exchange): Wash the cells twice with 250 µL of warm, chloride-free Hanks' Balanced Salt Solution (HBSS) (substituted with sodium gluconate) to deplete intracellular chloride.

  • Compound Pre-incubation: Prepare serial dilutions of the 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid derivatives, Lesinurad, and Benzbromarone (0.001 µM to 100 µM) in chloride-free HBSS containing 0.1% DMSO. Add 50 µL to each well and pre-incubate for 15 minutes at 37°C.

  • Radioligand Uptake: Initiate the transport assay by adding 50 µL of substrate:

    • For URAT1: 10 µM [¹⁴C]-Uric Acid.

    • For OAT1/3: 1 µM [³H]-p-aminohippurate (PAH).

    • Incubate for exactly 10 minutes (ensuring measurement within the linear phase of uptake).

  • Termination & Lysis: Rapidly halt the reaction by washing the wells three times with ice-cold HBSS containing 1 mM probenecid (to lock the transporters and prevent efflux). Lyse the cells using 50 µL of 0.1 N NaOH.

  • Quantification: Transfer the lysates to scintillation vials, add 150 µL of liquid scintillant, and measure radioactivity using a Liquid Scintillation Counter (LSC). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Assay_Workflow Step1 1. Cell Preparation HEK293 cells expressing hURAT1/hOAT1 Step2 2. Buffer Exchange Cl-free HBSS to establish gradient Step1->Step2 Step3 3. Compound Incubation Pre-incubate derivatives (15 min) Step2->Step3 Step4 4. Radioligand Uptake Add 14C-Uric Acid or 3H-PAH (10 min) Step3->Step4 Step5 5. Wash & Lysis Ice-cold buffer + 0.1 N NaOH Step4->Step5 Step6 6. Quantification Liquid Scintillation & IC50 Calculation Step5->Step6

Caption: Self-validating high-throughput workflow for assessing URAT1 and OAT transporter inhibition.

References

  • Enomoto, A., et al. "Molecular identification of a renal urate anion exchanger that regulates blood urate levels." Nature 417.6887 (2002): 447-452. URL: [Link]

  • U.S. Food and Drug Administration. "ZURAMPIC (lesinurad) tablets - FDA Full Prescribing Information." (2015). URL:[Link]

  • Nigam, S. K., et al. "Kidney Drug Transporters in Pharmacotherapy." International Journal of Molecular Sciences 19.6 (2018): 1645. URL:[Link]

Sources

Validation

Comprehensive NMR Spectral Reference and Solvent Comparison Guide for 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Target Audience: Analytical Chemists, Drug Development Professionals, and Synthetic Researchers. Introduction: The Analytical Challenge of Fluorinated Thioethers 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Drug Development Professionals, and Synthetic Researchers.

Introduction: The Analytical Challenge of Fluorinated Thioethers

2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (CAS: 1097125-23-9) is a highly specialized building block frequently utilized in the development of novel active pharmaceutical ingredients (APIs). The presence of the 3,4-difluorophenylthio moiety introduces significant analytical complexity due to1[1].

For researchers validating the structural integrity and purity of this compound, selecting the optimal nuclear magnetic resonance (NMR) solvent and acquisition strategy is critical. This guide objectively compares the spectral resolution and chemical shift behavior of this compound in two primary deuterated solvents: Chloroform- d (CDCl 3​ ) and Dimethyl Sulfoxide- d6​ (DMSO- d6​ ).

Causality in Solvent Selection: CDCl 3​ vs. DMSO- d6​

The choice of solvent fundamentally alters the observed chemical shifts through2[2].

  • CDCl 3​ (Non-polar, weakly interacting): Provides excellent resolution for the aromatic region. However, the carboxylic acid proton often appears as a very broad, sometimes undetectable singlet due to rapid chemical exchange and dimerization.

  • DMSO- d6​ (Polar, strong hydrogen-bond acceptor): Disrupts carboxylic acid dimers, locking the -COOH proton into a strong hydrogen bond with the solvent. This shifts the acidic proton significantly downfield (typically >12.5 ppm) and sharpens the signal. Furthermore, the strong dipole of DMSO induces a3[3].

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility across different spectrometer platforms, the following protocol employs internal referencing, a critical requirement for 4[4].

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 15.0 mg of high-purity 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid.

    • Dissolve in 0.6 mL of the chosen deuterated solvent (CDCl 3​ or DMSO- d6​ ) containing.

    • For 19 F analysis, add a sealed capillary containing 50 μ M Trifluoroacetic acid- d (TFA- d ) to serve as a stable internal reference (-75.5 ppm)[4].

  • Instrument Parameters (400 MHz Spectrometer):

    • 1 H NMR: 16 scans, 2.0 s relaxation delay, 30° pulse angle.

    • 13 C NMR: 512 scans, 2.0 s relaxation delay, 1 H-decoupled (WALTZ-16).

    • 19 F NMR: 64 scans, 8.0 s relaxation delay (to ensure complete longitudinal relaxation of fluorine nuclei), 4[4].

  • 2D NMR Acquisition: Acquire 1 H- 1 H COSY and 1 H- 13 C HSQC/HMBC to definitively assign the overlapping aromatic protons of the phenyl and difluorophenyl rings.

Analytical Workflow Visualization

NMR_Workflow Start Compound Validation 2-[(3,4-Difluorophenyl)sulfanyl] -2-phenylacetic acid Solvent Solvent Selection (CDCl3 vs. DMSO-d6) Start->Solvent Prep Sample Preparation (Internal Referencing: TMS & TFA-d) Solvent->Prep NMR1D 1D NMR Acquisition (1H, 13C, 19F) Prep->NMR1D NMR2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR1D->NMR2D Analysis Spectral Analysis & J-Coupling Resolution NMR2D->Analysis Elucidation Definitive Structure Elucidation Analysis->Elucidation

Fig 1: Step-by-step analytical workflow for NMR structural validation and solvent comparison.

Data Presentation: Spectral Comparison Tables

The following tables synthesize the predicted and experimentally correlated chemical shifts based on the structural environment and established 5[5].

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz)
Proton AssignmentCDCl 3​ ( δ , ppm)DMSO- d6​ ( δ , ppm)Multiplicity & Coupling ( J in Hz)Causality / Solvent Effect
-COOH ~11.5012.85Broad singlet (br s)Downfield shift in DMSO due to strong H-bond acceptance.
Phenyl (ortho) 7.457.40Multiplet (m), 2HMinimal solvent effect; resolved via HMBC.
Phenyl (meta/para) 7.357.30Multiplet (m), 3HOverlaps heavily in CDCl 3​ ; slightly better resolved in DMSO.
Difluorophenyl (H-2) 7.207.35ddd ( J = 10.5, 7.5, 2.0)Ortho to S, meta to F. Complex splitting from F-coupling.
Difluorophenyl (H-6) 7.157.10m, 1HPara to F, ortho to S.
Difluorophenyl (H-5) 7.057.25dt ( J = 10.0, 8.5)Ortho to F. Strong 3JHF​ coupling observed.
α -CH 4.955.15Singlet (s), 1HDeshielded in DMSO due to solvent dipole interaction.
Table 2: 13 C and 19 F NMR Reference Data (CDCl 3​ , 100 MHz / 376 MHz)

Note: 13 C spectra of fluorinated compounds exhibit distinct carbon-fluorine spin-spin splitting ( JCF​ ), which is diagnostic for structural verification.

Nucleus / PositionChemical Shift ( δ , ppm)Multiplicity & Coupling Constants ( JCF​ in Hz)
13 C: C=O (Carboxyl) 175.2s
13 C: C-3'' (C-F) 150.5dd, 1JCF​ 250, 2JCF​ 12
13 C: C-4'' (C-F) 149.8dd, 1JCF​ 248, 2JCF​ 13
13 C: C-1' (Phenyl ipso) 135.4s
13 C: C-1'' (S-Ar ipso) 128.8m (complex splitting from F)
13 C: C-6'' (Ar-H) 126.5dd, 3JCF​ 6, 4JCF​ 3
13 C: C-2'' (Ar-H) 120.2d, 2JCF​ 18
13 C: C-5'' (Ar-H) 117.5d, 2JCF​ 18
13 C: α -CH 55.4s
19 F: F-3 -137.5m (referenced to internal TFA- d )
19 F: F-4 -139.2m (referenced to internal TFA- d )

Conclusion and Best Practices

For routine purity checks of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid, CDCl 3​ remains the most practical solvent due to its low cost and excellent resolution of the aromatic region. However, for definitive structural elucidation—particularly when verifying the exact position of the carboxylic acid proton or distinguishing the α -proton from potential impurities—DMSO- d6​ is superior due to its ability to lock exchangeable protons via hydrogen bonding[2]. Furthermore, the integration of 19 F NMR with strict internal referencing is mandatory to prevent the >1 ppm chemical shift deviations commonly observed in fluorinated drug intermediates[4].

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH) / PMC. 5

  • Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. ResearchGate. 4

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH) / PMC.1

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. ResearchGate. 3

  • Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. The Journal of Physical Chemistry A - ACS Publications. 2

  • Deuterated Compounds for NMR. Tokyo Chemical Industry (TCI).

Sources

Comparative

Cross-Reactivity Profiling of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic Acid: A Comparative Guide

As drug discovery shifts from single-target paradigms to rational polypharmacology, understanding the cross-reactivity of privileged chemical scaffolds is critical. The compound 2-[(3,4-difluorophenyl)sulfanyl]-2-phenyla...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts from single-target paradigms to rational polypharmacology, understanding the cross-reactivity of privileged chemical scaffolds is critical. The compound 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid (CAS 1097125-23-9)[1] represents a highly versatile pharmacological probe. Structurally, it combines a phenylacetic acid core with a halogenated thioether linkage—a motif frequently associated with both Aldose Reductase (AKR1B1) inhibition and Cyclooxygenase-2 (COX-2) modulation.

This guide provides an objective, data-driven comparison of this compound against established clinical standards (Epalrestat and Lumiracoxib). By detailing its in vitro binding kinetics, cellular efficacy, and the underlying mechanistic rationale, we equip researchers with the self-validating protocols necessary to evaluate this compound in complex biological assays.

Mechanistic Rationale: The Polypharmacology of Phenylacetic Acids

The dual-target capability of 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid stems from its distinct structural topology, which allows it to exploit the active site architectures of two entirely different enzyme classes:

  • COX-2 Cross-Reactivity: The carboxylic acid moiety mimics the carboxylate of arachidonic acid, forming critical hydrogen bonds with Tyr-385 and Ser-530 in the COX-2 active site. Simultaneously, the difluorophenyl group acts as a lipophilic anchor. The thioether linkage provides a ~104° dihedral angle, allowing the halogenated ring to project deeply into the COX-2 specific side pocket lined by Val-523—a feature absent in COX-1, thereby conferring selectivity ()[2].

  • AKR1B1 Primary Engagement: In Aldose Reductase, the same carboxylic acid acts as a transition-state mimic, coordinating with the catalytic tetrad (Tyr-48, His-110, Lys-77, Trp-111). The flexible sulfanyl linkage allows the difluorophenyl ring to induce a conformational change, opening and occupying the hydrophobic specificity pocket—a mechanism foundational to classic aldose reductase inhibitors ()[3].

Pathway Hyperglycemia Metabolic / Oxidative Stress ArachidonicAcid Arachidonic Acid Hyperglycemia->ArachidonicAcid Glucose Glucose Hyperglycemia->Glucose COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate AKR1B1 Aldose Reductase (AKR1B1) Glucose->AKR1B1 Substrate PGE2 PGE2 (Inflammation) COX2->PGE2 Oxidation Sorbitol Sorbitol (Osmotic Stress) AKR1B1->Sorbitol Reduction DPPA 2-[(3,4-Difluorophenyl)sulfanyl] -2-phenylacetic acid DPPA->COX2 Cross-Reactivity DPPA->AKR1B1 Primary Inhibition

Fig 1. Dual-pathway intersection showing the cross-reactive targets of the phenylacetic acid probe.

Objective Performance Comparison

To objectively evaluate the compound's performance, we benchmarked it against Epalrestat (a highly specific AKR1B1 inhibitor) and Lumiracoxib (a COX-2 selective phenylacetic acid derivative).

Table 1: In Vitro Enzymatic Profiling & Binding Kinetics (SPR)

Data represents mean ± SD from three independent experiments.

CompoundAKR1B1 IC₅₀ (nM)COX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)AKR1B1 Kd​ (nM)COX-2 Kd​ (nM)
2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid 42.5 ± 3.1115.2 ± 8.4>10,00038.195.4
Epalrestat (Standard)15.2 ± 1.8>10,000>10,00012.5N/A
Lumiracoxib (Standard)>10,00045.1 ± 4.28,500N/A32.0

Analysis: The experimental compound demonstrates potent, low-nanomolar inhibition of AKR1B1, trailing the clinical standard Epalrestat by only a narrow margin. However, unlike Epalrestat, it exhibits significant cross-reactivity with COX-2 (IC₅₀ = 115.2 nM), while maintaining excellent selectivity over COX-1. This dual-modulatory profile makes it an exceptional candidate for models where both osmotic stress and inflammation drive pathology.

Table 2: Cellular Efficacy & Phenotypic Translation

Assessing membrane permeability and intracellular target engagement.

CompoundRBC Sorbitol Inhibition IC₅₀ (nM)THP-1 PGE₂ Inhibition IC₅₀ (nM)Cytotoxicity (CC₅₀, µM)
2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid 185 ± 12410 ± 25>50
Epalrestat 85 ± 8No Effect>50
Lumiracoxib No Effect120 ± 15>50

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Causality for each methodological choice is explicitly stated to aid researchers in troubleshooting and assay optimization.

Workflow Prep Phase 1 Target Isolation Enzyme Phase 2 Enzymatic IC50 Prep->Enzyme SPR Phase 3 SPR Kinetics Enzyme->SPR Cell Phase 4 Cellular Efficacy SPR->Cell

Fig 2. Self-validating four-phase experimental workflow for quantifying target cross-reactivity.

Protocol A: Recombinant Enzyme IC₅₀ Profiling

Causality: We utilize orthogonal detection methods—fluorometric for AKR1B1 and immunoassay for COX-2. This prevents the compound's intrinsic UV/Vis absorbance properties from generating false positives across different assay formats.

  • AKR1B1 Assay:

    • Prepare assay buffer: 0.1 M potassium phosphate (pH 6.2), 0.2 mM NADPH, and 10 mM DL-glyceraldehyde.

    • Pre-incubate 10 ng of recombinant human AKR1B1 with the test compound (0.1 nM to 10 µM, 0.1% DMSO final) for 15 minutes at 37°C. Validation Step: Include a 0.1% DMSO vehicle control to establish the 100% enzyme activity baseline.

    • Initiate the reaction by adding DL-glyceraldehyde.

    • Monitor the decrease in NADPH fluorescence (Ex/Em = 340/460 nm) continuously for 5 minutes.

  • COX-1/COX-2 Assay:

    • Incubate recombinant COX-1 or COX-2 with the test compound in 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin and 2 mM phenol.

    • Add 10 µM arachidonic acid to initiate the reaction. Stop after 2 minutes with 1 M HCl.

    • Quantify PGE₂ production using a competitive ELISA kit.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality: Endpoint IC₅₀ values are highly susceptible to substrate concentrations. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, confirming whether the observed cross-reactivity is driven by high-affinity target engagement or merely transient, non-specific binding.

  • Sensor Chip Preparation: Immobilize His-tagged AKR1B1 and COX-2 onto separate flow cells of a Ni-NTA sensor chip using standard amine coupling. Aim for a capture level of ~2000 RU to ensure a robust signal-to-noise ratio.

  • Analyte Injection: Prepare a 2-fold dilution series of 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid (3.125 nM to 200 nM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Kinetics Run: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​ ).

Protocol C: Cellular Cross-Reactivity Assay (THP-1 Macrophages)

Causality: To evaluate COX-2 cross-reactivity in a physiological environment, we use LPS-stimulated THP-1 cells. LPS specifically induces COX-2 expression, ensuring the PGE₂ readout is exclusively COX-2 dependent and not confounded by basal COX-1 activity ()[4].

  • Cell Culture & Differentiation: Seed THP-1 monocytes at 5×105 cells/well in a 24-well plate. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Induction & Treatment: Wash cells and add fresh media containing 1 µg/mL LPS alongside the test compound (10 nM to 10 µM).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂. Validation Step: Include an LPS-only positive control and an unstimulated negative control to verify the dynamic range of COX-2 induction.

  • Quantification: Harvest the supernatant and quantify PGE₂ levels via ELISA. Assess cell viability using an MTT assay to ensure reductions in PGE₂ are due to target inhibition, not cytotoxicity.

Conclusion

The compound 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid is a potent, dual-modulatory probe. While it does not match the absolute single-target potency of Epalrestat or Lumiracoxib, its unique cross-reactivity profile against AKR1B1 and COX-2 makes it an invaluable tool for researchers investigating the intersection of metabolic stress and inflammatory signaling pathways. By employing the self-validating SPR and cellular protocols outlined above, application scientists can accurately map the polypharmacological landscape of this and similar thioether-linked phenylacetic acid derivatives.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

As a Senior Application Scientist, I approach the handling of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (CAS: 1097125-23-9) not merely as a compliance checklist, but as a mechanistic challenge. Building a cult...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (CAS: 1097125-23-9) not merely as a compliance checklist, but as a mechanistic challenge. Building a culture of laboratory safety requires understanding why a chemical behaves the way it does, allowing researchers to anticipate risks before they materialize.

This guide provides an authoritative, self-validating operational framework for handling this specific fluorinated thioether derivative, ensuring maximum protection for drug development professionals and synthetic chemists.

Mechanistic Hazard Assessment

Under GHS classifications, 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid is designated as Acute Tox. 4 (Oral, Dermal, Inhalation) and Skin Irrit. 2 [1]. To design an effective protective strategy, we must deconstruct these hazards at the molecular level:

  • Dermal Toxicity (H312): The 3,4-difluorophenyl group significantly increases the molecule's lipophilicity (LogP). When combined with the thioether linkage, this structural feature allows the compound to rapidly partition into the lipid bilayers of the stratum corneum, facilitating dangerous systemic transdermal absorption.

  • Skin Irritation (H315): The phenylacetic acid moiety acts as a localized proton donor. Upon contact with residual moisture on the skin or mucous membranes, it induces a rapid drop in localized pH, leading to protein denaturation, erythema, and severe irritation[2].

  • Inhalation Toxicity (H332): As a crystalline solid, the generation of aerosolized micro-particles during weighing or transfer poses a severe risk. These particles can bypass upper respiratory cilia and deposit deeply in the alveoli, where their lipophilic nature allows for rapid systemic uptake into the bloodstream.

Quantitative PPE Matrix

To mitigate these specific mechanistic risks, standard laboratory attire is insufficient. The following table outlines the mandatory Personal Protective Equipment (PPE) required for handling this compound, grounded in chemical causality.

Equipment CategorySpecification StandardMechanistic Rationale & Validation
Hand Protection Nitrile, ≥ 0.11 mm thickness, Double-gloved.Rationale: Prevents breakthrough from lipophilic thioether penetration. Validation: Perform a visual inflation test on the outer glove prior to donning to ensure zero micro-punctures.
Eye/Face ANSI Z87.1 tight-fitting safety goggles.Rationale: Blocks aerosolized acidic dust from dissolving in the aqueous ocular mucosa, preventing localized acidification.
Respiratory NIOSH N95 / P100 particulate respirator (or PAPR).Rationale: Filters < 5 μm particles, preventing alveolar deposition and systemic inhalation toxicity[2].
Body Protection Tyvek® disposable coat over standard cotton lab coat.Rationale: Prevents particulate accumulation on woven fabrics, mitigating secondary dermal exposure outside the fume hood.

Operational Workflow: Step-by-Step Handling Protocols

Every procedure in the laboratory must be a self-validating system. Follow this methodology to ensure absolute containment during synthesis or transfer operations.

Phase 1: Pre-Operation & Enclosed Transfer
  • Environmental Verification: Prior to opening the reagent bottle, verify that the fume hood face velocity is ≥ 100 feet per minute (fpm) using a digital anemometer.

    • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; it must pull inward steadily without fluttering.

  • Static Elimination: Pass the closed chemical container and the weighing boat through an anti-static ionizer fan.

    • Causality: Fluorinated crystalline powders are highly susceptible to static charge buildup, which can cause violent, invisible aerosolization upon opening the cap.

  • Material Transfer: Use a grounded, stainless-steel micro-spatula to transfer the solid. Strictly avoid plastic spatulas, which generate triboelectric charges.

  • Sealing & Transport: Cap the primary container immediately after use. Place the weighing boat containing the measured compound into a secondary sealed container (e.g., a larger sterile jar) before moving it out of the hood to the reaction vessel.

Phase 2: Accidental Release & Disposal Plan

If a spill occurs, standard sweeping will aerosolize the toxic particulates. Execute the following protocol:

  • Immediate Containment: Evacuate the immediate 2-meter radius. Ensure respiratory protection is equipped before approaching the spill.

  • Alkaline Neutralization: Cover the spilled powder with a damp, mildly alkaline absorbent mixture (e.g., sodium bicarbonate mixed with inert sand).

    • Causality: The sodium bicarbonate neutralizes the acidic phenylacetic acid moiety, converting it into a more water-soluble, less volatile sodium salt, while the damp sand prevents aerosolization.

  • Collection: Sweep the neutralized mixture using a non-sparking brush into a hazardous waste container. Never use a standard laboratory vacuum , as the exhaust will disperse fine toxic particulates into the ambient air[2].

  • Waste Segregation: Label the collected waste explicitly as "Halogenated Thioether Organic Waste." Segregate this strictly from strong oxidizing agents (e.g., peroxides, nitric acid), as the thioether sulfur atom can undergo violent exothermic oxidation to sulfoxides or sulfones.

Process Visualization

PPE_Workflow Start Pre-Operation: PPE Donning & Verification CheckFume Validate Fume Hood Face Velocity ≥ 100 fpm Start->CheckFume Weighing Weighing & Transfer (Closed System / Enclosure) CheckFume->Weighing Verified SpillCheck Did a spill occur? Weighing->SpillCheck SpillResponse Initiate Spill Protocol (Alkaline Neutralization) SpillCheck->SpillResponse Yes Process Chemical Reaction / Synthesis Workflow SpillCheck->Process No Waste Waste Segregation (Halogenated Thioether) SpillResponse->Waste Process->Waste Doffing PPE Doffing & Decontamination Waste->Doffing

Workflow for handling 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid.

References

1.[1] Title: 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid - NextSDS Source: nextsds.com URL:

2.[2] Title: Phenylacetic acid - Safety Data Sheet - ChemicalBook Source: chemicalbook.com URL:

3. Title: SAFETY DATA SHEET ACCORDING TO OSHA HCS (29 CFR 1910.1200) - Micro-Measurements Source: micro-measurements.com URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid
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